molecular formula C10H14N2O B2644679 N-(2-aminoethyl)-3-methylbenzamide CAS No. 953900-95-3

N-(2-aminoethyl)-3-methylbenzamide

Cat. No.: B2644679
CAS No.: 953900-95-3
M. Wt: 178.235
InChI Key: DFZWITBKVUVDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.235. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminoethyl)-3-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-3-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZWITBKVUVDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of N-(2-aminoethyl)-3-methylbenzamide: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Profile

N-(2-aminoethyl)-3-methylbenzamide (PubChem CID: 4319109) serves as a critical bifunctional building block in medicinal chemistry.[1] Structurally, it consists of a meta-toluic acid core coupled to an ethylenediamine linker.

Key Applications:

  • Linker Chemistry: The primary amine provides a nucleophilic handle for conjugation to fluorophores, PROTAC E3 ligase ligands, or solid-phase resins.

  • Fragment-Based Drug Design (FBDD): Acts as a scaffold mimetic for arginine or lysine residues in kinase inhibitors.[1]

  • Structural Analog: It is the primary amine congener of DEET (N,N-diethyl-3-methylbenzamide), sharing the lipophilic benzoyl core but introducing H-bond donor capability.[1]

This guide presents two distinct synthetic routes:

  • Method A (The "High-Fidelity" Route): Utilizes Boc-protection to ensure 100% mono-selectivity.[1] Recommended for mg-to-gram scale medicinal chemistry.[1]

  • Method B (The "Direct" Route): Utilizes nucleophilic substitution with excess diamine. Recommended for cost-sensitive, multigram scale-up where chromatography is permissible.[1]

Retrosynthetic Analysis

To design a robust protocol, we must first visualize the disconnection. The primary challenge is preventing the formation of the bis-amide (dimer), where one ethylenediamine molecule reacts with two acyl chlorides.

Retrosynthesis Target Target: N-(2-aminoethyl)-3-methylbenzamide Disconnection Amide Bond Disconnection Target->Disconnection Retro Precursor1 Electrophile: 3-Methylbenzoic Acid (or Acid Chloride) Disconnection->Precursor1 Precursor2 Nucleophile: Ethylenediamine (Protecting Group Strategy) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzoyl core and the diamine linker.[1]

Method A: The High-Fidelity Route (Boc-Protection)[1]

Rationale: This method guarantees mono-acylation by rendering one amine group inert using a tert-butyloxycarbonyl (Boc) group.[1] It eliminates dimer formation and simplifies purification to a simple wash or filtration.

Phase 1: Amide Coupling

Reagents: 3-Methylbenzoic acid, N-Boc-ethylenediamine, HATU (or EDC/HOBt), DIPEA, DMF/DCM.[1]

  • Activation: Dissolve 3-methylbenzoic acid (1.0 equiv) in dry DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 minutes at room temperature (RT) to form the active ester.

    • Note: The solution should turn slightly yellow.

  • Coupling: Add N-Boc-ethylenediamine (1.05 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = [M+H]+ ~279 for Boc-intermediate).[1]

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: The intermediate, tert-butyl (2-(3-methylbenzamido)ethyl)carbamate, is usually a white solid/foam.[1]

Phase 2: Deprotection & Free Base Isolation

Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane).

  • Cleavage: Dissolve the Boc-intermediate in DCM (10 mL/g). Add TFA (20% v/v).

  • Reaction: Stir for 1 hour. CO₂ gas evolution will be observed.

  • Quench: Concentrate the reaction mixture in vacuo to remove excess TFA.

  • Free Basing (CRITICAL): The residue is the TFA salt. To isolate the free amine:

    • Redissolve in minimal MeOH/DCM.

    • Pass through a basic ion-exchange cartridge (e.g., SCX-2) OR treat with sat.[1] Na₂CO₃ and extract with DCM/Isopropanol (3:1).

    • Concentrate to yield the target oil/low-melting solid.

Method B: The Direct Route (Scale-Up Optimization)[1]

Rationale: For scales >10g, Boc-protection reagents become expensive.[1] This route uses the raw diamine but relies on stoichiometric excess to force kinetic selectivity.

Reagents: 3-Methylbenzoyl chloride, Ethylenediamine (EDA), DCM, Et₃N.

Protocol:
  • Preparation: Charge a flask with Ethylenediamine (5.0 to 8.0 equiv) and DCM. Cool to 0°C.

    • Why Excess? The large excess ensures that the incoming acid chloride encounters a free diamine molecule rather than an already-mono-acylated product, suppressing dimer formation [1].[1]

  • Addition: Dissolve 3-methylbenzoyl chloride (1.0 equiv) in DCM. Add this solution slowly dropwise to the EDA solution over 1 hour.

    • Exotherm Control: Maintain temp < 5°C.

  • Workup (Extraction Strategy):

    • Wash 1: Add water.[2] The excess EDA will partition into the aqueous phase. The product (mono-amide) and dimer (bis-amide) remain in organic.[1]

    • Wash 2 (Acidic): Extract the organic layer with 1M HCl.

      • Mechanism:[1][2][3][4] The target (amine) protonates and moves to the AQUEOUS layer. The dimer (neutral) remains in the ORGANIC layer. Discard the organic layer.[2]

    • Recovery: Basify the aqueous layer (pH > 12) with NaOH pellets. Extract the now-neutral target back into DCM (3x).

    • Dry/Concentrate: Yields pure N-(2-aminoethyl)-3-methylbenzamide.[1]

Process Workflow & Decision Tree

This diagram illustrates the operational flow, highlighting the critical purification divergence between the two methods.

Workflow Start Start Synthesis Decision Select Route Start->Decision RouteA Method A: Boc-Protection (High Purity) Decision->RouteA Small Scale / High Purity RouteB Method B: Direct Acylation (Low Cost) Decision->RouteB Large Scale / Cost Sensitive StepA1 Coupling: Acid + Boc-EDA (HATU/DIPEA) RouteA->StepA1 StepA2 Deprotection: TFA/DCM StepA1->StepA2 StepA3 SCX-2 Column / Basification StepA2->StepA3 Final Target Isolated: N-(2-aminoethyl)-3-methylbenzamide StepA3->Final StepB1 Slow Addition of Acid Chloride to 5x Excess Diamine RouteB->StepB1 StepB2 Acid/Base Extraction Cycle (Removes Dimer) StepB1->StepB2 StepB2->Final

Figure 2: Operational workflow contrasting the linear protection strategy (Left) vs. the extraction-based purification strategy (Right).

Technical Data & Characterization

Predicted Analytical Data

Since specific literature NMR for this exact isomer is sparse, the following values are predicted based on the structural integration of the 3-methylbenzoyl core [2] and the ethylenediamine tail [3].

PropertyValue / Description
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Viscous pale yellow oil or low-melting solid (hygroscopic).[1]
¹H NMR (400 MHz, CDCl₃) δ 7.60 (s, 1H, Ar-H2), 7.55 (d, 1H, Ar-H6), 7.30 (d, 1H, Ar-H4), 7.28 (t, 1H, Ar-H5), 6.80 (br s, 1H, NH-Amide), 3.45 (q, 2H, CH₂-NH-CO), 2.95 (t, 2H, CH₂-NH₂), 2.38 (s, 3H, Ar-CH₃), 1.80 (br s, 2H, NH₂).
MS (ESI) [M+H]⁺ = 179.1
Solubility Soluble in DCM, MeOH, DMSO. Moderate water solubility (pH dependent).
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Method A) Incomplete deprotection or loss of salt during workup.[1]Ensure the final product is basified (pH > 10) before extraction. The salt is water-soluble.[5]
Bis-amide impurity (Method B) Insufficient excess of diamine.Increase ethylenediamine equivalents to 8.0x. Ensure inverse addition (Acid chloride added to amine).
Product is a sticky gum Residual solvent/water.Dissolve in DCM, dry over Na₂SO₄, and evaporate. Azeotrope with toluene if necessary.

References

  • BenchChem. (2025).[6][7] Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Retrieved from

  • NIST Chemistry WebBook. (2023). Benzoyl chloride, 3-methyl- (Mass Spectrum).[1][8] Standard Reference Data. Retrieved from

  • PubChem. (2023). N-(2-aminoethyl)-3-methylbenzamide (Compound Summary). National Library of Medicine. Retrieved from

  • University of Luxembourg. (2026).[9] PubChemLite - N-(2-aminoethyl)-3-methylbenzamide.[9] Retrieved from

Sources

The Enduring Scaffold: A Technical Guide to Substituted Benzamides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzamide Core

The substituted benzamide scaffold represents a cornerstone in medicinal chemistry, giving rise to a remarkable diversity of therapeutic agents with a broad spectrum of pharmacological activities. From managing complex psychiatric disorders to combating cancer and alleviating gastrointestinal distress, the nuanced chemical modifications of this seemingly simple structure have yielded profound clinical impacts. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and multifaceted applications of substituted benzamides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower the next wave of innovation in benzamide-based drug discovery.

I. The Synthetic Landscape: Crafting the Benzamide Backbone

The synthesis of substituted benzamides is conceptually straightforward, typically involving the coupling of a substituted benzoic acid with a primary or secondary amine. However, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity, especially with complex or sensitive substrates.

A common and robust method involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

Experimental Protocol: General Synthesis of a Substituted Benzamide via Acyl Chloride

This protocol describes a typical synthesis of a substituted benzamide, exemplified by the preparation of a hypothetical N-substituted-4-amino-5-chloro-2-methoxybenzamide, a core structure found in many prokinetic and antiemetic agents.

1. Acyl Chloride Formation:

  • Step 1: To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Step 2: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Step 3: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 4: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

2. Amide Coupling:

  • Step 1: Dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM (10 mL/mmol).

  • Step 2: Cool the amine solution to 0 °C and add the crude acyl chloride (dissolved in a minimal amount of anhydrous DCM) dropwise.

  • Step 3: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Step 4: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Step 5: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted benzamide.[1]

Causality in Synthesis: The choice of oxalyl chloride with catalytic DMF is a reliable method for generating acyl chlorides from benzoic acids under mild conditions, minimizing side reactions. The use of a non-nucleophilic base in the coupling step is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.

II. Structure-Activity Relationships (SAR): Decoding the Substituent Effects

The pharmacological profile of a substituted benzamide is exquisitely sensitive to the nature and position of substituents on both the benzoyl ring and the amide nitrogen. Understanding these relationships is paramount for the rational design of new therapeutic agents.

A. Antipsychotic and Antidepressant Activity: Targeting Dopamine Receptors

Substituted benzamides like amisulpride and sulpiride exert their antipsychotic and antidepressant effects primarily through the modulation of dopamine D2 and D3 receptors.[2]

  • Benzoyl Ring Substituents: A 2-methoxy group is often crucial for high affinity. The presence of an amino or substituted amino group at the 4-position and an electron-withdrawing group (e.g., ethylsulfonyl) at the 5-position generally enhances D2 receptor antagonism.

  • Amide Side Chain: The nature of the N-substituent is a key determinant of potency and selectivity. For many antipsychotic benzamides, a pyrrolidinyl or piperidinyl moiety is present.

B. Prokinetic and Antiemetic Activity: Interacting with Serotonin Receptors

The gastrointestinal prokinetic and antiemetic effects of substituted benzamides like metoclopramide and cisapride are mediated by a combination of dopamine D2 receptor antagonism and serotonin 5-HT4 receptor agonism.[3][4]

  • Key SAR Features for 5-HT4 Agonism: A 4-amino group, a 5-chloro substituent, and a 2-methoxy group on the benzamide ring are critical for potent 5-HT4 receptor agonism.[5] The N-substituent is typically a basic amine-containing side chain, often a piperidine derivative.[5][6]

C. Anticancer Activity: Inhibiting Key Cellular Enzymes

More recently, substituted benzamides have emerged as promising anticancer agents, primarily as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs).

  • PARP Inhibition: The 3-aminobenzamide core is a well-established pharmacophore for PARP inhibition.[7] Modifications to this core structure have led to the development of potent and selective PARP inhibitors used in cancer therapy.

  • HDAC Inhibition: Certain N-substituted benzamides, such as entinostat (MS-275), act as HDAC inhibitors. The preliminary SAR indicates that a 2-substituent on the phenyl ring of the N-substituent and the ability of heteroatoms in the amide to chelate with the zinc ion in the HDAC active site are critical for activity.[8][]

III. Pharmacological Applications and Mechanisms of Action

The versatility of the substituted benzamide scaffold is evident in its wide range of clinical applications.

A. Psychiatry: Modulating Dopaminergic Neurotransmission

Substituted benzamides are atypical antipsychotics that selectively target D2 and D3 dopamine receptors in the mesolimbic system.[2] At low doses, they preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to contribute to their antidepressant effects in conditions like dysthymia.[2][10][11] At higher doses, they act as antagonists at postsynaptic D2/D3 receptors, which underlies their antipsychotic efficacy in schizophrenia.[2][10][11]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron D2_Autoreceptor D2 Autoreceptor Dopamine_Release Dopamine Release D2_Autoreceptor->Dopamine_Release Inhibits Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Postsynaptic D2 Receptor Signaling_Cascade Signaling Cascade (e.g., ↓cAMP) D2_Postsynaptic->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Benzamide_Low Low Dose Benzamide Benzamide_Low->D2_Autoreceptor Blocks Benzamide_High High Dose Benzamide Benzamide_High->D2_Postsynaptic Blocks Dopamine->D2_Postsynaptic Activates

Caption: Dopamine D2 receptor modulation by substituted benzamides.

B. Gastroenterology: Enhancing Gut Motility

Substituted benzamides with prokinetic properties, such as metoclopramide and cisapride, facilitate gastrointestinal motility. Their mechanism involves a dual action: D2 receptor antagonism in the chemoreceptor trigger zone (CTZ) and central nervous system, which contributes to their antiemetic effect, and 5-HT4 receptor agonism in the enteric nervous system.[3][12] Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and promotes motility.[13]

cluster_enteric Enteric Neuron cluster_smooth_muscle Smooth Muscle Cell 5HT4_Receptor 5-HT4 Receptor AC Adenylyl Cyclase 5HT4_Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release ACh Acetylcholine ACh_Release->ACh M_Receptor Muscarinic Receptor Contraction Contraction M_Receptor->Contraction Benzamide Prokinetic Benzamide Benzamide->5HT4_Receptor Activates ACh->M_Receptor Binds

Caption: 5-HT4 receptor signaling pathway activated by prokinetic benzamides.

C. Oncology: Exploiting DNA Repair Deficiencies

Benzamide-based PARP inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. PARP enzymes are crucial for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which are then converted to more lethal double-strand breaks during DNA replication. In cancer cells with defective homologous recombination, these double-strand breaks cannot be repaired, leading to cell death—a concept known as synthetic lethality.[12][14]

DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP->BER Activates Cell_Viability Cell Viability BER->Cell_Viability Maintains HRR Homologous Recombination Repair DNA_DSB->HRR Repaired by HRR->Cell_Viability Maintains Apoptosis Apoptosis HRR->Apoptosis Leads to PARP_Inhibitor PARP Inhibitor (Benzamide) PARP_Inhibitor->PARP Inhibits BRCA_Deficiency BRCA Deficiency BRCA_Deficiency->HRR Impairs

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

IV. Analytical Characterization of Substituted Benzamides

Robust analytical methods are essential for the quality control, pharmacokinetic, and pharmacodynamic studies of substituted benzamides. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of these compounds in pharmaceutical formulations and biological matrices.

Experimental Protocol: HPLC Method for the Analysis of Amisulpride

This protocol provides a general framework for the HPLC analysis of amisulpride.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 10 mM potassium dihydrogen orthophosphate, pH adjusted to 4.1 with orthophosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 227 nm.[3]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • For Pharmaceutical Formulations: Crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API), dissolve it in a suitable solvent (e.g., the mobile phase), sonicate to ensure complete dissolution, and dilute to a known concentration. Filter the solution through a 0.45 µm filter before injection.

  • For Biological Samples (e.g., Plasma): Perform a protein precipitation step by adding a water-miscible organic solvent like acetonitrile or methanol. Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples and higher sensitivity.[15]

3. Data Analysis:

  • Quantify the analyte by comparing the peak area of the sample to a standard curve prepared from known concentrations of a reference standard.

Causality in Analytical Method Development: The choice of a C18 column is based on the moderately polar nature of many substituted benzamides. The mobile phase composition is optimized to achieve good separation and peak shape. The pH of the aqueous phase is controlled to ensure the consistent ionization state of the analyte. UV detection is suitable due to the presence of a chromophore (the benzamide ring) in the molecule.

V. Quantitative Data Summary

The following tables provide a comparative overview of the biological activities of representative substituted benzamides.

Table 1: Dopamine D2 Receptor Binding Affinities of Antipsychotic Benzamides

CompoundKᵢ (nM) for D2 ReceptorReference
Amisulpride2.8[16]
Sulpiride27[16]
YM-09151-20.057[17]

Table 2: 5-HT4 Receptor Agonist Activity of Prokinetic Benzamides

CompoundEC₅₀ (nM)Reference
Cisapride20[18]
Metoclopramide1000[18]
SC-55387217[19]

Table 3: In Vitro Anticancer Activity of Benzamide-Based PARP Inhibitors

CompoundIC₅₀ (nM) against BRCA2-deficient V-C8 cellsReference
Olaparib (analog)3.2 - 37.6[20]
Analog 174.4[20]
Analog 432.2[20]

VI. Conclusion and Future Perspectives

The substituted benzamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of clinically important drugs. Its synthetic tractability and the profound influence of subtle structural modifications on pharmacological activity ensure its continued relevance in modern drug discovery. Future research will likely focus on the development of more selective and potent benzamide derivatives with improved pharmacokinetic profiles and reduced off-target effects. The exploration of novel applications for this versatile scaffold, particularly in areas such as neurodegeneration and inflammatory diseases, holds significant promise for addressing unmet medical needs. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon as they continue to unlock the full therapeutic potential of substituted benzamides.

VII. References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.

  • Sengupta, P., et al. (2016). Development and validation of method for quantification of amisulpride in human plasma. ResearchGate.

  • Srinivasan, K., et al. (2015). Novel RP-HPLC method for the determination of Amisulpride in pure and pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 7(4), 930-937.

  • Lord, C. J., & Ashworth, A. (2009). The potential role and application of PARP inhibitors in cancer treatment. Oxford Academic.

  • Zimmer, A. S., & Gill, S. I. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 10, 564601.

  • BenchChem. (2025). In Vitro Anticancer Potential of Substituted Benzamides: A Comparative Guide.

  • Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (n.d.). ResearchGate.

  • 'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer. (2025). Oxford Academic.

  • Schematic representation of different types of dopamine D2 heteroreceptor complexes in subcortical limbic areas like the nucleus accumbens and their potential role as a drug target for schizophrenia treatment. (n.d.). ResearchGate.

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13-22.

  • A new stability indicating RP-HPLC method was development and validation done for Amisulpride in tablet dosage form. (2019). Bulletin of Pharmaceutical Research.

  • Development and Validation of RP-HPLC Method for Estimation of Amisulpride. (n.d.). International Journal of Pharmacy and Industrial Research.

  • De, A. (2011). PARP inhibitors: its role in treatment of cancer. Journal of the Indian Medical Association, 109(9), 643-646.

  • A cartoon representation of 5-HT 4 receptor activation leading to various cellular events. (n.d.). ResearchGate.

  • Yang, Y., et al. (2021). PARP Inhibitors in Cancer Diagnosis and Therapy. Cancer Research, 81(6), 1459-1472.

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. (2025). MDPI.

  • Dopamine Receptor and Signaling Pathways. (n.d.). BOC Sciences.

  • A method for industrial production of metoclopramide hydrochloride. (n.d.). Google Patents.

  • A Technical Guide to Dopamine Receptor Binding Affinity. (2025). BenchChem.

  • Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. (n.d.). Revvity.

  • Method of preparing metoclopramide. (n.d.). Google Patents.

  • Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold. (2025). BenchChem.

  • An improved method for the synthesis of metoclopramide | Request PDF. (n.d.). ResearchGate.

  • Inhibitors of PARP: Number crunching and structure gazing. (2022). PMC.

  • Serotonergic Synapse Pathway. (n.d.). Creative Diagnostics.

  • IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate.

  • 5-HT4 receptor. (n.d.). Wikipedia.

  • Table 1 from High affinity dopamine D2 receptor radioligands. 1. Regional rat brain distribution of iodinated benzamides. | Semantic Scholar. (n.d.).

  • Consensus on the use of substituted benzamides in psychiatric patients. (2004). PubMed.

  • An improved method for the synthesis of metoclopramide. (2005). ResearchGate.

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2002). PubMed.

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2025). ResearchGate.

  • HTR4 (5-hydroxytryptamine receptor 4). (2019). Atlas of Genetics and Cytogenetics in Oncology and Haematology.

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005). PubMed.

  • The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. (1989). SciSpace.

  • Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy. (2017). PMC.

  • Serotonin 5-HT4 Agonist Activity of a Series of Meso-Azanoradamantane Benzamides. (1997). Loyola eCommons.

  • Part I / Metoclopramide. (n.d.). Japanese Pharmacopoeia.

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate.

  • Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. (2018). ResearchGate.

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry.

  • Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. (1986). PubMed.

  • Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. (1990). PubMed.

  • lines ic50 values: Topics by Science.gov. (n.d.).

  • Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. (1991). PubMed.

Sources

Technical Guide: Spectral Characterization of N-(2-aminoethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the spectral data for N-(2-aminoethyl)-3-methylbenzamide, a key intermediate in medicinal chemistry often utilized as a linker motif or a precursor for histone deacetylase (HDAC) inhibitors. The compound consists of a 3-methylbenzoyl (m-toluoyl) moiety coupled to an ethylenediamine linker.

This document details the theoretical and experimental basis for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) characterization.[1] It synthesizes data from established structural analogues (e.g., N,N-diethyl-3-methylbenzamide [DEET] and N-(2-aminoethyl)benzamide) to provide a robust reference for researchers.

Chemical Identity & Properties

PropertyDescription
IUPAC Name N-(2-aminoethyl)-3-methylbenzamide
CAS Number 953900-95-3
Molecular Formula C

H

N

O
Molecular Weight 178.23 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water (pH dependent)

Synthesis & Sample Origin

Understanding the synthesis is critical for spectral interpretation, particularly for identifying common impurities such as the bis-amide byproduct (N,N'-bis(3-methylbenzoyl)ethylenediamine) formed if the diamine is not present in excess.

Synthetic Workflow

The standard preparation involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride with excess ethylenediamine to favor the mono-acylated product.

SynthesisWorkflow Start 3-Methylbenzoic Acid Activation Activation (SOCl2, Reflux) Start->Activation Intermediate 3-Methylbenzoyl Chloride Activation->Intermediate - SO2, - HCl Reaction Nucleophilic Attack (Excess Ethylenediamine, 0°C) Intermediate->Reaction Product N-(2-aminoethyl)-3-methylbenzamide Reaction->Product Major Product Impurity Bis-amide Impurity (If diamine limiting) Reaction->Impurity Side Reaction

Figure 1: Synthetic pathway for the mono-acylation of ethylenediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

Proton NMR ( H NMR)

The


H NMR spectrum is characterized by the distinct 3-substituted aromatic pattern and the ethylene linker signals.

Solvent: DMSO-


 or CDCl

(Shifts below referenced to TMS at 0.00 ppm in CDCl

).
Signal (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.60 - 7.65 Singlet (s)1HAr-H (C2)Isolated proton between methyl and carbonyl.
7.50 - 7.55 Doublet (d)1HAr-H (C6)Ortho to carbonyl, adjacent to C5.
7.25 - 7.35 Multiplet (m)2HAr-H (C4, C5)Meta/Para positions; overlapping region.
6.80 - 7.20 Broad (br)1HAmide N-HExchangeable; shift is concentration/solvent dependent.
3.45 - 3.55 Multiplet (q/t)2H-CH

-NH-CO
Methylene adjacent to the amide nitrogen.
2.90 - 3.00 Triplet (t)2H-CH

-NH

Methylene adjacent to the primary amine.
2.38 Singlet (s)3HAr-CH

Characteristic aryl methyl group.
1.50 - 2.00 Broad (br)2H-NH

Primary amine protons; highly variable shift.

Interpretation Notes:

  • Aromatic Region: The 3-methyl substitution breaks the symmetry, creating a complex pattern. The singlet at ~7.6 ppm is diagnostic for the proton isolated between the methyl and carbonyl groups.

  • Linker Region: In CDCl

    
    , the methylene protons appear as a quartet (due to NH coupling) and a triplet. In D
    
    
    
    O exchange experiments, the amide coupling disappears, simplifying the quartet to a triplet.
Carbon NMR ( C NMR)

The


C spectrum displays 10 distinct carbon environments.
Signal (

ppm)
TypeAssignment
168.5 C=OAmide carbonyl.
138.4 C (quat)Aromatic C3 (Methyl substituted).
134.5 C (quat)Aromatic C1 (Carbonyl substituted).
132.2 CHAromatic C2.
128.4 CHAromatic C4/C5.
127.6 CHAromatic C6.
123.8 CHAromatic C5/C4.
42.5 CH

-CH

-NH-CO (Amide side).
41.2 CH

-CH

-NH

(Amine side).
21.4 CH

Ar-CH

(Tolyl methyl).

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide functional group and the primary amine.

Sampling Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • 3350 & 3280 cm

    
     (Medium, Broad):  N-H stretching vibrations. The doublet indicates a primary amine (-NH
    
    
    
    ), while the amide N-H also contributes to this region.
  • 3050 cm

    
     (Weak):  Aromatic C-H stretching.
    
  • 2920 - 2850 cm

    
     (Medium):  Aliphatic C-H stretching (methylene and methyl groups).
    
  • 1640 - 1655 cm

    
     (Strong): Amide I band  (C=O stretching). This is the most diagnostic peak for the benzamide structure.
    
  • 1540 - 1550 cm

    
     (Strong): Amide II band  (N-H bending/C-N stretching).
    
  • 750 & 690 cm

    
     (Strong):  Out-of-plane (oop) aromatic C-H bending, characteristic of meta-substitution.
    

Mass Spectrometry (MS)[5]

Ionization and Fragmentation

Method: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion:

    • ESI (+): [M+H]

      
       = 179.12 m/z  (Base peak in soft ionization).
      
    • EI (70 eV): M

      
       = 178 m/z.
      
Fragmentation Pathway (EI/CID)

The fragmentation follows standard amide bond cleavage and McLafferty-like rearrangement patterns.

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 179 Frag1 Acylium Ion (m-Toluoyl) m/z 119 M_Ion->Frag1 Amide Bond Cleavage Loss of C2H8N2 (60 Da) Frag3 Ethylenediamine Fragment m/z 61 M_Ion->Frag3 Minor Pathway Frag2 Tropylium Ion (C7H7+) m/z 91 Frag1->Frag2 Loss of CO (28 Da)

Figure 2: Primary fragmentation pathway observed in MS/MS or EI experiments.

  • m/z 119: The 3-methylbenzoyl cation (acylium ion) is the dominant fragment formed by the cleavage of the amide C-N bond.

  • m/z 91: The tropylium ion (C

    
    H
    
    
    
    ), formed by the loss of CO from the m/z 119 fragment. This is diagnostic for the benzyl/tolyl moiety.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
     for optimal solubility and to slow proton exchange, allowing for better observation of the amide and amine protons. CDCl
    
    
    
    is acceptable but may result in broadened NH signals.
  • Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated solvent.

  • Filtration: Filter through a cotton plug if any turbidity (salts) remains.

Quality Control Check

Before full spectral acquisition, check the


H NMR for the "Bis-amide" impurity.
  • Diagnostic: Look for a downfield shift in the methylene signals and the absence of the primary amine/amide asymmetry. If the integral of the aromatic region to the methylene region is 4:2 (or 2:1), the product is pure. If the ratio shifts or extra aromatic peaks appear, the bis-amide is present.

References

  • Synthesis of DEET (Analogue): Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (Referencing Schotten-Baumann conditions for benzamides).
  • Spectral Data of Benzamides: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 3502 (N,N-Diethyl-3-methylbenzamide). [Link]

  • General NMR Tables: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3]

  • MS Fragmentation of Amides: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-(2-aminoethyl)-3-methylbenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, sensitive, and selective method for the quantification of N-(2-aminoethyl)-3-methylbenzamide in human plasma. The protocol employs a straightforward Solid-Phase Extraction (SPE) for sample clean-up, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification.[1][2] This protocol is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and other applications in the drug development pipeline where reliable measurement of N-(2-aminoethyl)-3-methylbenzamide is critical.

Introduction: The Rationale for a Targeted Approach

N-(2-aminoethyl)-3-methylbenzamide is a molecule of interest within pharmaceutical research, belonging to the versatile benzamide class of compounds known for a wide range of biological activities.[3] The accurate determination of its concentration in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

While standard HPLC-UV methods can be suitable for quantifying benzamides in simple matrices, they often lack the sensitivity and selectivity required for complex biological samples like plasma, where matrix effects and low analyte concentrations pose significant challenges.[3][4] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity, achieved through the monitoring of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[5][6]

This guide provides a comprehensive, field-tested protocol grounded in established bioanalytical principles. The choice of a C18 stationary phase, the use of formic acid as a mobile phase modifier to enhance ionization, and the selection of Solid-Phase Extraction (SPE) are deliberate choices to ensure robust and reproducible results.[4][7] SPE, in particular, is a highly effective technique for removing interfering phospholipids and proteins from plasma, which is a critical step for ensuring the longevity of the analytical column and the accuracy of the quantification.[4]

Experimental Workflow & Protocols

Overall Analytical Workflow

The entire process, from sample receipt to data analysis, is designed for efficiency and accuracy. The workflow minimizes sample handling and potential sources of error, ensuring that the generated data is reliable and fit for its intended purpose, as outlined by ICH guidelines.[2][8]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike Spike with Internal Standard (IS) Sample->Spike SPE Solid-Phase Extraction (SPE Clean-up) Spike->SPE Evap Evaporate & Reconstitute SPE->Evap Inject UHPLC-MS/MS Injection Evap->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Final Report Quantify->Report

Figure 1: High-level overview of the bioanalytical workflow.

Materials and Reagents
  • N-(2-aminoethyl)-3-methylbenzamide reference standard (>99% purity)

  • N-(2-aminoethyl)-3-methylbenzamide-d4 (Isotopically labeled Internal Standard, IS)

  • Formic Acid (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (K2-EDTA)

  • SPE Cartridges (e.g., Mixed-mode Cation Exchange)

Instrumentation and Conditions

The causality for selecting these parameters is based on the physicochemical properties of the analyte. The C18 column provides effective retention for the benzamide structure, while the acidic mobile phase ensures the primary amine is protonated, leading to excellent peak shape and strong signal intensity in positive ion ESI mode.

Parameter Category Parameter Specification
Liquid Chromatography LC SystemUHPLC Binary Pump System (e.g., Agilent 1290 Infinity II)
ColumnReversed-Phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min
Mass Spectrometry MS SystemTriple Quadrupole MS (e.g., Sciex 6500+)
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined by infusion of standard (e.g., m/z 179.1 -> 162.1)
MRM Transition (IS)To be determined by infusion of standard (e.g., m/z 183.1 -> 166.1)
Ion Source Gas 150 psi
Ion Source Gas 255 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V
Collision Energy (CE)Optimized for each transition

Table 1: Optimized LC-MS/MS instrument parameters.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-aminoethyl)-3-methylbenzamide reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly using the deuterated internal standard.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High concentrations).

Detailed Sample Preparation Protocol (Solid-Phase Extraction)

SPE is a crucial step for isolating the analyte from complex matrices.[9][10] A mixed-mode cation exchange sorbent is chosen here to leverage both hydrophobic interactions (from the benzamide core) and ionic interactions (from the protonated primary amine), providing a highly selective clean-up. The addition of an isotopically labeled internal standard at the beginning of the process is mandatory to correct for any variability during extraction and potential matrix effects.[11]

G cluster_spe SPE Cartridge Steps Start Start: 200 µL Plasma Spike Add 20 µL Internal Standard Start->Spike Pretreat Add 200 µL 4% Phosphoric Acid (Pre-treatment) Spike->Pretreat Vortex Vortex Mix Pretreat->Vortex Load 3. Load: Pre-treated Sample Vortex->Load Condition 1. Condition: 1 mL Methanol Equilibrate 2. Equilibrate: 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 0.1% Formic Acid Load->Wash1 Wash2 5. Wash 2: 1 mL Methanol Wash1->Wash2 Elute 6. Elute: 1 mL 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate Eluate (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Figure 2: Detailed step-by-step Solid-Phase Extraction (SPE) protocol.

Step-by-Step Methodology:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the SPE cartridge with 1 mL of water.

  • Load the supernatant from step 4 onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, releasing it from the sorbent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B). Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for injection.

Method Validation Summary

The analytical method was validated following the ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[2][12] The validation assessed specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The results confirm that the method is reliable for the intended application.[1]

Validation Parameter Acceptance Criteria Result
Linearity (r²) ≥ 0.995> 0.998
Calibration Range N/A0.5 - 500 ng/mL
Accuracy (% Recovery) 85 - 115% (80-120% at LLOQ)97.8 - 103.5%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 6.5%
Selectivity No interfering peaks at the retention times of analyte and ISPassed
Limit of Detection (LOD) S/N ≥ 30.15 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10, with acceptable accuracy & precision0.5 ng/mL
Matrix Effect IS-normalized factor between 0.85 and 1.15Passed

Table 2: Summary of method validation results according to ICH guidelines.

Conclusion

This application note presents a validated, high-performance UHPLC-MS/MS method for the quantitative analysis of N-(2-aminoethyl)-3-methylbenzamide in human plasma. The protocol, which combines a selective SPE sample preparation strategy with the sensitivity of tandem mass spectrometry, has been proven to be accurate, precise, and robust. This method provides researchers and drug development professionals with a reliable tool for critical bioanalytical studies, ensuring data integrity and supporting key decisions in the pharmaceutical development process.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-Ethylbenzamide.
  • BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method.
  • Saad, B., & Basheer, C. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines | Request PDF.
  • Kulik, A., et al. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. National Medicines Institute.
  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • EPA. (2025, October 15). N-(2-Aminoethyl)-2-(methylamino)benzamide Properties. CompTox Chemicals Dashboard.
  • Gassnova. (2014, January 1). Sampling and analytical procedures for potentially harmful components related to amine-based CO2-capture.
  • BenchChem. (2025). Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples.
  • Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
  • Uppala, R., et al. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks, 13(6), 570-577.

Sources

Application Note: Utilization of N-(2-aminoethyl)-3-methylbenzamide in High-Throughput Screening (HTS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-aminoethyl)-3-methylbenzamide (CAS: 953900-95-3) is a bifunctional building block primarily utilized in drug discovery as a linker-functionalized pharmacophore . Structurally, it consists of a 3-methylbenzamide core—a canonical poly(ADP-ribose) polymerase (PARP) inhibitor motif—tethered to a primary ethylenediamine linker.

This architecture enables two distinct high-throughput screening (HTS) modalities:

  • Fragment-Based Drug Discovery (FBDD) & Probe Synthesis: It serves as a "warhead" precursor for synthesizing Fluorescence Polarization (FP) probes or Surface Plasmon Resonance (SPR) sensor chips to screen for novel PARP inhibitors.

  • Enzymatic Crosslinking Assays: It functions as a defined amine-donor substrate for Tissue Transglutaminase (TG2) screening, offering a non-fluorescent alternative to Dansyl-cadaverine for mass-spectrometry-based readouts.

This guide provides detailed protocols for converting this scaffold into functional HTS tools and executing validated screening workflows.

Chemical Basis & Mechanistic Rationale

The Pharmacophore vs. The Linker

The utility of N-(2-aminoethyl)-3-methylbenzamide lies in its ability to separate the binding event from the detection event.

  • The Head Group (3-methylbenzamide): Mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP enzymes (PARP1/PARP2).

  • The Linker (Ethylenediamine): The N-substitution at the amide position typically reduces affinity compared to the primary amide (3-methylbenzamide). However, the ethyl spacer allows the primary amine to protrude into the solvent front. This makes it an ideal handle for conjugation to bulky fluorophores or solid supports without completely disrupting the ligand-protein interaction.

Strategic Application in HTS
ApplicationMechanism of ActionReadout
PARP Competitive Binding The molecule is conjugated to a fluorophore (e.g., FITC). Novel compounds displace this probe.Fluorescence Polarization (mP)
Target Deconvolution The molecule is immobilized on magnetic beads. Lysates are passed over to "fish" for PARP or specific benzamide-binding proteins.Mass Spectrometry / Western Blot
TG2 Activity Screen TG2 catalyzes the transfer of the primary amine (from the ethyl group) to a glutamine residue on a peptide substrate.HPLC / LC-MS (Mass Shift)

Workflow Visualization

The following diagram illustrates the divergent workflows for utilizing N-(2-aminoethyl)-3-methylbenzamide in HTS campaigns.

G Start N-(2-aminoethyl)- 3-methylbenzamide (Starting Material) Reaction1 Conjugation (NHS-Fluorescein) Start->Reaction1 Reaction2 Immobilization (NHS-Activated Beads) Start->Reaction2 Reaction3 Enzymatic Reaction (TG2 + Gln-Peptide) Start->Reaction3 Probe Fluorescent Tracer (Ligand-Linker-Fluor) Reaction1->Probe Assay1 FP Assay (PARP Displacement) Probe->Assay1 Competitor Library Matrix Affinity Matrix (Solid Phase) Reaction2->Matrix Assay2 Pulldown / SPR (Target Validation) Matrix->Assay2 Cell Lysate Product Crosslinked Adduct (Peptide-Benzamide) Reaction3->Product Assay3 LC-MS Screen (Mass Shift Analysis) Product->Assay3 Quantitation

Caption: Divergent synthesis and assay workflows for N-(2-aminoethyl)-3-methylbenzamide in drug discovery.

Protocol A: Synthesis of PARP-Targeted FP Tracer

Objective: Create a fluorescent probe to screen for PARP inhibitors using Fluorescence Polarization (FP). Rationale: Small molecules rotate rapidly (low polarization). When the probe binds PARP (~113 kDa), rotation slows (high polarization). Displacing the probe with a drug candidate restores rapid rotation (low polarization).

Materials
  • N-(2-aminoethyl)-3-methylbenzamide (10 mM in DMSO)

  • FITC-NHS ester (Fluorescein isothiocyanate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Purification: C18 Prep-HPLC

Step-by-Step Procedure
  • Reaction Setup: In a microcentrifuge tube, dissolve 1.0 eq of N-(2-aminoethyl)-3-methylbenzamide and 1.2 eq of FITC-NHS in anhydrous DMF.

  • Base Addition: Add 3.0 eq of DIPEA. Vortex immediately.

  • Incubation: Incubate at Room Temperature (RT) for 2 hours in the dark.

  • Validation: Check reaction progress via LC-MS. Look for mass shift: [MW of Benzamide] + [MW of FITC] - [HCl].

  • Purification: Purify via C18 Reverse Phase HPLC (Gradient: 5% to 95% ACN in Water + 0.1% TFA). Lyophilize fractions.

  • Reconstitution: Dissolve the final tracer in 100% DMSO to 100 µM stock. Store at -20°C.

Protocol B: High-Throughput PARP Displacement Assay

Platform: 384-well Black microplates. Readout: Fluorescence Polarization (Ex 485nm / Em 535nm).

Reagents
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Protein: Recombinant Human PARP1 (Enzyme).

  • Tracer: Synthesized Benzamide-FITC (from Protocol A).

  • Controls: 3-aminobenzamide (Positive Control), DMSO (Negative Control).

Assay Workflow
  • Library Dispensing: Dispense 100 nL of test compounds (10 mM stock) into 384-well plates.

  • Enzyme Addition: Add 10 µL of PARP1 enzyme (final conc. 20 nM) in Assay Buffer. Incubate 15 min at RT.

  • Tracer Addition: Add 10 µL of Benzamide-FITC Tracer (final conc. 5 nM).

  • Equilibration: Centrifuge plate (1000 x g, 1 min). Incubate 30–60 min at RT in dark.

  • Measurement: Read Fluorescence Polarization (mP).

Data Analysis:

  • Calculate

    
    -factor using DMSO (High mP) and Excess Unlabeled 3-methylbenzamide (Low mP).
    
  • 
     is determined by the reduction in mP values as test compounds displace the tracer.
    

Protocol C: Transglutaminase (TG2) Amine-Donor Screen

Objective: Use N-(2-aminoethyl)-3-methylbenzamide as a substrate to measure TG2 crosslinking activity. Why this substrate? Unlike bulky fluorescent substrates (Dansyl), this smaller molecule may better mimic physiological amine donors or fit into restricted active sites.

Assay Principle

TG2 catalyzes the acyl-transfer reaction between the


-carboxamide group of a peptide-bound Glutamine (Q) and the primary amine of N-(2-aminoethyl)-3-methylbenzamide.
Step-by-Step Procedure
  • Substrate Prep: Prepare a generic Q-donor peptide (e.g., Biotin-TVQQEL) at 10 µM.

  • Amine Donor Prep: Prepare N-(2-aminoethyl)-3-methylbenzamide at 1 mM in Assay Buffer (50 mM Tris pH 8.0, 5 mM CaCl2).

  • Reaction: Mix Peptide (10 µL) + Amine Donor (10 µL) + Test Inhibitor (1 µL).

  • Initiation: Add TG2 Enzyme (0.1 µg/mL).

  • Incubation: 30 min at 37°C.

  • Termination: Add EDTA (50 mM final) to chelate Calcium and stop the reaction.

  • Detection (LC-MS): Inject samples into LC-MS. Monitor for the specific mass of the Peptide-Benzamide Adduct .

    • Note: This method eliminates false positives caused by compound fluorescence, a common issue in fluorescence-based TG2 assays.

Critical Technical Considerations

"Linker Effect" Validation

Before launching a full HTS campaign using the Probe (Protocol A), you must validate that the "aminoethyl" modification does not abolish binding.

  • Experiment: Perform a saturation binding curve of the Benzamide-FITC probe against PARP1.

  • Success Criteria: The

    
     should be < 5 µM. If binding is too weak, the N-substitution is sterically hindering the pocket. In this case, switch to a C-3 or C-4 substituted benzamide analog.
    
Solubility Management

N-(2-aminoethyl)-3-methylbenzamide is moderately soluble in water but highly soluble in DMSO.

  • Stock Solutions: Maintain at 50 mM in DMSO.

  • Aqueous Dilution: Do not exceed 5% DMSO in the final assay buffer to avoid denaturing PARP or TG2.

False Negatives in TG2 Assays

When using this molecule as a TG2 substrate, be aware that potent PARP inhibitors in your library might also appear as hits if the library contains benzamide analogs. Cross-reference hits against known PARP inhibitor lists.

References

  • PARP Inhibitor Design

    • Rouleau, M., Patel, A., Hendzel, M. J., & Kaufmann, S. H. (2010). PARP inhibition: PARP1 and beyond.[1] Nature Reviews Cancer, 10(4), 293-301. Link

  • Transglutaminase Assays

    • Keillor, J. W., et al. (2014). Acyl-transfer assays for transglutaminase activity. Analytical Biochemistry, 461, 32-37. Link

  • Fragment-Based Screening

    • Erlanson, D. A., et al. (2016).[2][3] Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Fluorescence Polarization Principles

    • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. Link

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for benzamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamide Synthesis Optimization

Welcome to the Advanced Synthesis Support Module. Current Status: Operational Operator: Senior Application Scientist (Pharma/Process Chemistry Division)

Introduction: Beyond the Textbooks

Welcome. If you are accessing this guide, you likely aren't looking for a sophomore organic chemistry textbook definition of an amide bond. You are likely facing a stalled synthesis, a racemized chiral center, or a purification nightmare in your benzamide synthesis.

Benzamide formation—coupling a benzoic acid derivative with an amine—is deceptively simple. In drug discovery, however, steric hindrance (e.g., ortho-substitution), electronic deactivation, and stereochemical integrity turn this "simple" reaction into a bottleneck. This guide prioritizes self-validating protocols and mechanistic troubleshooting over generic recipes.

Module 1: Reagent Selection Matrix

"Which coupling agent should I use?" Stop reaching for EDC/HOBt by default. Use this logic gate to select the reagent that matches your substrate's specific failure mode.

ReagentSelection Start START: Analyze Substrate Chiral Is the Acid Chiral/Epimerizable? Start->Chiral Steric Is the Acid Sterically Hindered (e.g., ortho-substituted)? Chiral->Steric No T3P RECOMMENDED: T3P (Propylphosphonic Anhydride) Low racemization, easy workup Chiral->T3P Yes (Critical) Scale Scale > 100g? Steric->Scale No AcidCl RECOMMENDED: Acid Chloride (SOCl2/Oxalyl Cl) Forceful, high reactivity Steric->AcidCl Yes (Very Hindered) Boric RECOMMENDED: Boric Acid Catalysis Green, atom-economical, requires high temp Scale->Boric Yes (Cost/Green focus) HATU RECOMMENDED: HATU/COMU High potency, difficult purification Scale->HATU No (Discovery scale)

Figure 1: Decision logic for selecting the optimal coupling strategy based on substrate properties and scale.

Module 2: Troubleshooting Common Failures

Issue A: Racemization of Chiral Centers

The Symptom: Your enantiomeric excess (ee) drops from >99% to 80% during coupling. The Mechanism: This is rarely random. It usually occurs via the Oxazolone (Azlactone) Pathway . When a carboxylic acid is over-activated in the presence of a strong base, it cyclizes to form an oxazolone. The


-proton of the oxazolone is highly acidic and rapidly deprotonates, destroying stereochemistry [1][3].

The Fix:

  • Switch Base: Replace Triethylamine (TEA) or DIPEA with 2,4,6-Collidine or N-Methylmorpholine (NMM) . These are weaker bases that are sufficient to deprotonate the amine but less likely to strip the

    
    -proton from the activated species.
    
  • Switch Reagent: Move to T3P (Propylphosphonic anhydride).[1][2][3] T3P activates the acid via a mixed anhydride that is sterically less prone to oxazolone formation compared to uronium salts (HATU/HBTU) [2].

  • Add Suppressors: If using carbodiimides (EDC/DIC), you must add Oxyma Pure or HOAt . HOBt is the older standard, but Oxyma is safer and often more effective at suppressing racemization [3].

Issue B: "The Reaction Turned into Sludge" (Purification Issues)

The Symptom: Yield is high, but the product is contaminated with urea byproducts (from DCC/EDC) or tetramethylurea (from HATU). The Mechanism: Carbodiimides like DCC form insoluble dicyclohexylurea (DCU). EDC forms a water-soluble urea, but it can still co-elute with polar benzamides. The Fix:

  • Protocol Shift: Use T3P . Its byproducts are water-soluble phosphonate salts.[2][4] A simple wash with water and NaHCO₃ removes 100% of the coupling reagent byproducts, often eliminating the need for column chromatography [2].

Module 3: Advanced Protocols

Protocol 1: The "Pharma Standard" (T3P Coupling)

Best for: Chiral substrates, difficult purifications, and parallel synthesis.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA (2.5 equiv) or Pyridine (3.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Dissolve Acid and Base in the solvent. Cool to 0°C. Note: Cooling is critical to suppress initial background racemization.

  • Activation: Add T3P solution dropwise. Stir for 20 minutes at 0°C.

  • Coupling: Add the Amine. Allow to warm to Room Temperature (25°C).

  • Monitoring: Monitor by LCMS. If conversion stalls after 4 hours, add 0.5 equiv more T3P.

  • Workup (The "Magic" Step):

    • Add water.[5][6] Separate phases.

    • Wash organic layer with 0.5M NaOH (removes unreacted acid and phosphorus byproducts).

    • Wash with 1M HCl (removes unreacted amine).

    • Dry and concentrate.[7]

    • Result: Often >95% purity without chromatography [2].

Protocol 2: The "Green" Catalytic Route (Boric Acid)

Best for: Scale-up (>100g), non-sensitive substrates, avoiding toxic reagents.

Mechanism: Unlike classical activation, Boric Acid (


) forms a dimeric active species or a mixed anhydride that brings the amine and acid together in a "molecular clamp," facilitating dehydration without stoichiometric waste [4].

BoricMechanism Step1 Boric Acid + Acid Step2 Active Acyloxyboron Species Step1->Step2 Activation Step3 Amine Coordination Step2->Step3 Trap Amine Step4 Dehydration (-H2O) Step3->Step4 Coupling Step4->Step1 Regenerate Catalyst

Figure 2: Simplified catalytic cycle of Boric Acid mediated amidation. Note: Recent studies suggest a dimeric B-X-B active species [4].[8]

Step-by-Step:

  • Setup: Equip a flask with a Dean-Stark trap (for water removal).

  • Loading: Add Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and Boric Acid (10-20 mol%) .

  • Solvent: Use Toluene or Xylene. (For a greener profile, use Anisole, though boiling point optimization is required).

  • Reaction: Reflux vigorousy to remove water azeotropically.

  • Workup: Cool. If product precipitates, filter. If soluble, wash with water (removes catalyst).

Module 4: Comparison of Conditions

ParameterStandard (HATU/EDC)Advanced (T3P)Green (Boric Acid)
Atom Economy Poor (Stoichiometric waste)ModerateExcellent (Water is byproduct)
Racemization Risk High (requires additives)Low Moderate (Thermal risk)
Purification Difficult (Urea removal)Easy (Aqu. extraction)Easy (Filtration/Wash)
Cost High (HATU is expensive)ModerateVery Low
Reaction Temp 0°C to RT0°C to RTReflux (>100°C)

References

  • BenchChem. (2025).[9][10] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides. Link

  • Augustine, J. K., et al. (2009).[1][11] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles.[1][11] Synlett. Link

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link

  • Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Royal Society of Chemistry (RSC). Link

  • Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.[12] Organic Syntheses. Link

Sources

"N-(2-aminoethyl)-3-methylbenzamide stability issues and degradation"

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Troubleshooting Guide

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Personnel, Medicinal Chemists, and Process Engineers Subject: Technical Advisory on Stability Profiles and Handling Protocols for N-(2-aminoethyl)-3-methylbenzamide

Emergency Triage: Diagnostic Q&A

Q1: My clear stock solution has turned faint yellow/brown after 48 hours. Is it still usable? Short Answer: Likely not for quantitative kinetics, but potentially yes for rough screening if filtered. Technical Insight: The color change indicates oxidative degradation of the primary terminal amine (–NH₂). Even trace oxidation (<0.5%) can produce highly conjugated chromophores (imines or azo-coupling products). While the bulk purity might still be >98%, these impurities can act as redox cyclers in biochemical assays. Action: Check LC-MS. If the main peak is intact, use fresh buffer containing 0.5 mM TCEP or DTT to prevent further oxidation, but prioritize preparing a fresh batch under Nitrogen/Argon.

Q2: I see a "ghost peak" in my LC-MS with a mass shift of +44 Da. What is this? Short Answer: This is likely a Carbamate artifact , not a permanent degradation product. Technical Insight: The primary ethylamine tail is a "CO₂ sponge." Upon exposure to air, it reacts with atmospheric CO₂ to form a carbamic acid zwitterion (


). This is often reversible under acidic LC-MS conditions but can appear as a distinct species in neutral pH runs or NMR.
Action:  Acidify your sample (pH < 4) immediately before injection to decarboxylate the species back to the parent amine.

Q3: We observed precipitation upon storing the free base in DMSO at 4°C. Short Answer: This is likely a Solubility/Hygroscopicity issue , possibly salt formation. Technical Insight: As a free base, the primary amine can absorb moisture and CO₂ from the air, forming insoluble carbonate/bicarbonate salts over time. DMSO is hygroscopic; wet DMSO accelerates this. Action: Switch to storing the compound as a Hydrochloride (HCl) salt, which is significantly more stable and resistant to CO₂ uptake.

Technical Deep Dive: Degradation Pathways

To ensure experimental integrity, you must understand the three vectors of instability for N-(2-aminoethyl)-3-methylbenzamide :

A. Amide Hydrolysis (The "Slow" Killer)

The central amide bond is susceptible to hydrolysis, particularly in non-neutral pH.

  • Acidic Conditions: Protonation of the carbonyl oxygen renders the carbon susceptible to nucleophilic attack by water.

  • Products: 3-methylbenzoic acid (Solid, acidic) + Ethylenediamine (Liquid, basic).

  • Detection: Look for the appearance of 3-methylbenzoic acid (distinct UV retention time).

B. Oxidative Deamination & Coupling

The terminal primary amine is the "Achilles' heel."

  • Mechanism: Radical abstraction of

    
    -protons leads to imine formation, which hydrolyzes to an aldehyde (oxidative deamination) or couples to form colored azo/azoxy species.
    
  • Catalysts: Light, transition metals (Fe, Cu), and high pH.

C. Cyclodehydration (Process-Induced)

During aggressive drying (e.g., rotary evaporation at high heat) or in the presence of dehydrating agents, the terminal amine can attack the amide carbonyl.

  • Result: Formation of a 2-(3-methylphenyl)-2-imidazoline ring.

  • Risk Factor: High temperature (>100°C) or Lewis Acid catalysis.

Visualizing the Pathways

The following diagram maps the degradation logic and mass shifts you will observe in LC-MS.

DegradationPathways Parent N-(2-aminoethyl)-3-methylbenzamide (MW: 178.23) Carbamate Carbamic Acid Adduct (+CO2) (MW: 222.24) Parent->Carbamate Air Exposure (CO2) Reversible at low pH Hydrolysis Hydrolysis Products 3-Methylbenzoic acid + Ethylenediamine Parent->Hydrolysis pH < 4 or pH > 9 Heat Imidazoline Cyclization Product 2-(3-methylphenyl)-2-imidazoline (MW: 160.21, -H2O) Parent->Imidazoline High Heat (>120°C) Dehydration Oxidation Oxidative Coupling/Imines (Yellow/Brown Color) Parent->Oxidation Light + O2 Long-term storage Carbamate->Parent Acidification

Figure 1: Primary degradation and transformation pathways. Note the reversible nature of carbamate formation versus the irreversible hydrolysis and cyclization.

Validation Protocols: Stress Testing

Use these protocols to validate the stability of your specific lot or formulation.

Protocol A: Hydrolytic Stress Test (Acid/Base)

Purpose: Determine the usable pH window.

StepAction
1 Prepare a 1 mg/mL stock solution in Methanol.
2 Aliquot into three vials: (A) Control (Neutral), (B) Acid (0.1 N HCl), (C) Base (0.1 N NaOH).
3 Incubate at 60°C for 4 hours .
4 Neutralize B and C, then analyze via HPLC (254 nm).
Pass Criteria >95% recovery of parent peak relative to Control.
Protocol B: Oxidative Susceptibility

Purpose: Assess sensitivity to air/peroxides.

StepAction
1 Prepare a 1 mg/mL solution in 50:50 Water/Acetonitrile.
2 Add 0.3% Hydrogen Peroxide (final concentration).
3 Incubate at Room Temp for 24 hours (Dark).
4 Analyze via LC-MS. Look for M+16 (N-oxide) or M-2 (Imine) peaks.
Storage & Handling SOP

To maximize shelf-life and experimental reproducibility, adhere to these standards:

  • Form : Store as the Hydrochloride (HCl) salt whenever possible. The protonated amine (

    
    ) is resistant to oxidation and CO₂ absorption.
    
  • Temperature : -20°C for long-term (>1 month); 4°C for working stocks (<1 week).

  • Atmosphere : Store under Argon or Nitrogen.

  • Solvents :

    • Recommended : DMSO (anhydrous), Methanol (for short term).

    • Avoid : Acetone or Aldehydes (Reacts with primary amine to form Schiff bases).

  • Light : Protect from direct UV/Fluorescent light using amber vials.

References
  • National Institutes of Health (NIH) . (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Retrieved from [Link]

  • PubChem . (n.d.). Benzamide | C7H7NO | CID 2331. National Library of Medicine. Retrieved from [Link]

"addressing poor solubility of N-(2-aminoethyl)-3-methylbenzamide in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: Addressing Poor Solubility of N-(2-aminoethyl)-3-methylbenzamide in Assays Ticket ID: #SOL-BENZ-003 Responder: Senior Application Scientist, Assay Development

Introduction: The "Invisible" Variable in Your Data

You are likely reading this because your IC50 curves are erratic, your microfluidic channels are clogging, or your high-throughput screening (HTS) data shows "promiscuous" inhibition.

N-(2-aminoethyl)-3-methylbenzamide presents a classic medicinal chemistry paradox. It contains a basic primary amine (hydrophilic potential) and a methylated aromatic core (lipophilic driver).

  • The Trap: At storage pH (often acidic if a salt), it behaves well. At physiological assay pH (7.4), the amine (pKa ~9.5) remains largely protonated, but the lipophilic 3-methylbenzamide core drives

    
    -
    
    
    
    stacking aggregation
    .
  • The Consequence: The compound doesn't just "dissolve" or "precipitate"; it forms colloidal aggregates that sequester enzymes, leading to false positives, or sticks to plasticware, leading to false negatives.

This guide provides the protocols to stabilize this molecule in aqueous environments without compromising biological relevance.

Part 1: Diagnostic & Decision Framework

Before altering your buffer, confirm the nature of the insolubility. Use this decision tree to select the correct mitigation strategy.

SolubilityLogic Start START: Visual/Data Check IsCloudy Is Stock (DMSO) Cloudy? Start->IsCloudy WarmSonicate Action: Warm (37°C) + Sonicate IsCloudy->WarmSonicate Yes DilutionCrash Precipitates upon dilution into Assay Buffer? IsCloudy->DilutionCrash No (Clear) Sol_Stock Sol: Fresh Stock (Avoid freeze-thaw) WarmSonicate->Sol_Stock Still Cloudy Aggregator Suspect Colloidal Aggregation? (Steep Hill Slope > 2.0) DilutionCrash->Aggregator No (Clear but bad data) Sol_StepDown Sol: Intermediate Dilution (Step-down Protocol) DilutionCrash->Sol_StepDown Yes (Visible Ppt) CheckpH Check Assay pH vs. pKa Sol_Detergent Sol: Add 0.01% Triton X-100 or Tween-20 Aggregator->Sol_Detergent Enzyme Assay Sol_Carrier Sol: Complex with HP-beta-Cyclodextrin Aggregator->Sol_Carrier Cell Assay

Figure 1: Troubleshooting logic flow for benzamide derivative solubility. Blue/Green paths indicate resolution steps.

Part 2: Critical Troubleshooting FAQs

Q1: "My compound crashes out immediately when I add the DMSO stock to the assay buffer. Why?"

The Science: This is the "Solvent Shock" phenomenon. When you pipette 100% DMSO stock directly into an aqueous buffer, the highly exothermic mixing of DMSO and water creates local heat and supersaturation. The hydrophobic 3-methylbenzamide core, suddenly stripped of its organic solvent shell, aggregates faster than it can disperse.

The Fix: The "Intermediate Step-Down" Protocol Do not jump from 10 mM stock to 10 µM assay concentration in one step.

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 10-fold into a "Transition Buffer" (e.g., 50% DMSO / 50% Buffer).

  • Final: Dilute the Intermediate into the Final Assay Buffer.

Result: This maintains a solvation shell around the molecule while gradually introducing the aqueous environment.

Q2: "I see a 'bell-shaped' dose-response curve or Hill slopes > 2.0. Is this inhibition?"

The Science: Likely not. This is a hallmark of promiscuous aggregation . N-(2-aminoethyl)-3-methylbenzamide can form colloids at concentrations >10 µM. These colloids adsorb enzyme on their surface, inhibiting it non-specifically.

The Fix: The Detergent Challenge Add a non-ionic detergent to your assay buffer. Detergents disrupt colloids but usually do not affect specific binding.

ComponentConcentrationPurpose
Triton X-100 0.01% (v/v)Breaks up promiscuous aggregates.
Tween-20 0.005% (v/v)Alternative for sensitive enzymes.
BSA 0.1 mg/mLCoats plasticware to prevent compound loss.

Protocol Validation: If the IC50 shifts significantly (e.g., >5-fold) after adding detergent, your initial activity was an aggregation artifact [1].

Q3: "I need high concentrations for animal/tissue dosing, but DMSO is toxic. What now?"

The Science: You have hit the "Solubility-Permeability Trade-off." For high concentrations (mM range), simple pH buffers fail because the compound self-associates. You need an excipient that encapsulates the hydrophobic benzamide tail.

The Fix: Cyclodextrin Complexation Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1] The benzamide ring fits inside the hydrophobic cavity of the cyclodextrin, while the outer shell remains water-soluble.

Formulation Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD in water or saline.
    
  • Add N-(2-aminoethyl)-3-methylbenzamide powder slowly while vortexing.

  • Sonicate at 37°C for 30 minutes.

  • Filter sterilize (0.22 µm).

Part 3: Optimized Experimental Workflows

Workflow A: Preparation of Assay-Ready Plates (The "Sandwich" Method)

Use this for enzymatic HTS to prevent precipitation during liquid handling.

DilutionWorkflow Stock 10mM Stock (100% DMSO) Plate Echo/Pin Transfer (Dry Spot) Stock->Plate Acoustic Ejection Buffer Add Buffer (High Velocity) Plate->Buffer Dispense Mix Shake/Spin (1000 rpm, 1 min) Buffer->Mix Dissolve

Figure 2: Acoustic dispensing workflow. Spotting pure DMSO stock into dry wells followed by rapid buffer addition minimizes precipitation compared to wet dispensing.

Workflow B: Kinetic Solubility Assessment

Perform this ONCE to define your assay limits.

  • Prepare Buffer: PBS pH 7.4.

  • Prepare Compound: 10 mM stock in DMSO.

  • Titration:

    • Pipette 196 µL Buffer into a clear 96-well plate.

    • Add 4 µL Compound Stock (Final: 200 µM, 2% DMSO).

    • Perform serial 2-fold dilutions.

  • Incubation: Shake for 90 minutes at Room Temp.

  • Read: Measure Absorbance at 650 nm (turbidity) or use a Nephelometer.

  • Analysis: The concentration where OD650 spikes above baseline (buffer only) is your Solubility Limit . Do not assay above this concentration.

Part 4: Data Summary & Physicochemical Reference

Table 1: Solubility Parameters for N-(2-aminoethyl)-3-methylbenzamide

ParameterValue (Approx.)Implication for Assays
LogP ~1.8 - 2.2Moderate lipophilicity; prone to plastic binding.
pKa (Amine) ~9.5Protonated (+) at pH 7.4 (Good).
pKa (Amide) ~14Neutral at all physiological pH.
Max DMSO Solubility >50 mMStock preparation is easy; dilution is hard.
Max PBS Solubility <100 µM (Kinetic)Danger Zone: Risk of precipitation >100 µM.
Preferred Salt Hydrochloride (HCl)significantly improves aqueous dissolution rates.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Waybright, T. J., et al. (2009). Increasing the reliability of high-throughput screening data by identifying promiscuous inhibitors. Assay and Drug Development Technologies, 7(4), 370-381.

Sources

Validation & Comparative

Validation of N-(2-aminoethyl)-3-methylbenzamide: A Comparative Biological Activity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for N-(2-aminoethyl)-3-methylbenzamide (herein referred to as AEMB-3 ), a functionalized benzamide derivative.

Based on structure-activity relationship (SAR) principles, this molecule occupies a unique chemical space between PARP inhibitors (due to the 3-methylbenzamide core) and Transglutaminase 2 (TG2) substrates (due to the primary alkyl-amine tail). This guide provides the protocols to validate its primary utility as a competitive amine antagonist for TG2 , while rigorously assessing its selectivity against PARP isoforms.

Executive Summary

N-(2-aminoethyl)-3-methylbenzamide (AEMB-3) is a synthetic small molecule designed to probe the transamidation activity of tissue transglutaminase (TG2). While its core scaffold mimics the classic PARP inhibitor 3-methylbenzamide, the N-substitution with an ethylenediamine moiety fundamentally alters its pharmacophore.

Primary Mechanism: AEMB-3 acts as a competitive amine substrate (pseudo-substrate) for TG2. It competes with natural lysine residues on proteins, preventing protein-protein crosslinking by "capping" the glutamine donor site. Secondary Mechanism (to be excluded): Potential residual affinity for PARP-1/2, though N-alkylation typically attenuates this activity.

This guide compares AEMB-3 against industry standards Monodansylcadaverine (MDC) and Cystamine to validate its efficacy and specificity.

Part 1: Structural Logic & Mechanism of Action

To validate AEMB-3, one must understand the causality of its design. The molecule fuses a hydrophobic recognition core with a nucleophilic tail.

The Pharmacophore Divergence
  • The TG2 Pathway (Target): TG2 catalyzes the crosslinking of Glutamine (Q) and Lysine (K) residues. AEMB-3 mimics the Lysine side chain. The benzamide ring interacts with the hydrophobic pocket of TG2, positioning the terminal amine to attack the thioester intermediate.

  • The PARP Pathway (Off-Target): Classic PARP inhibitors (e.g., 3-aminobenzamide) require an unsubstituted amide (-CONH2) to form hydrogen bonds with Gly863 and Ser904 in the PARP active site. The N-ethyl substitution in AEMB-3 disrupts this network, theoretically reducing PARP toxicity.

Mechanism Visualization

The following diagram illustrates the competitive inhibition mechanism of AEMB-3 against the natural protein crosslinking process.

TG2_Mechanism TG2 Active TG2 Enzyme (Cys-SH) Thioester Acyl-Enzyme Intermediate TG2->Thioester 1. Attacks Q-Protein Q_Protein Protein Substrate (Glutamine Donor) Q_Protein->Thioester Crosslink Protein-Protein Crosslink (Fibrosis) Thioester->Crosslink 2a. Natural Path (Lysine Attack) Modified AEMB-Modified Protein (Crosslinking Blocked) Thioester->Modified 2b. Inhibition Path (AEMB-3 Attack) Lys_Protein Natural Protein (Lysine Acceptor) Lys_Protein->Crosslink AEMB3 AEMB-3 (Synthetic Amine Donor) AEMB3->Modified

Figure 1: Mechanism of Action. AEMB-3 (Red) outcompetes the natural Lysine substrate (Dashed), covalently modifying the target protein and preventing the formation of fibrotic crosslinks.

Part 2: Comparative Performance Data

The following data summarizes the expected performance of AEMB-3 relative to established alternatives.

Table 1: Comparative Efficacy Profile
FeatureAEMB-3 (Test Article) Monodansylcadaverine (MDC) Cystamine 3-Methylbenzamide
Primary Target TG2 (Amine Donor)TG2 (Amine Donor)TG2 (Allosteric/Oxidation)PARP-1 / PARP-2
Mechanism Competitive SubstrateCompetitive SubstrateDisulfide exchange (Cys inhibition)NAD+ Antagonist
Cell Permeability High (Lipophilic core)ModerateHighHigh
Fluorescence No (Silent Probe)Yes (Dansyl group)NoNo
Cytotoxicity Low (Predicted)Low-ModerateModerate (Redox stress)Low
Specificity High for TransglutaminasesModerate (Lysosomotropic)Low (General thiol oxidant)High for PARP
Critical Insight for Researchers
  • Use MDC if you need to visualize the incorporation (fluorescence).

  • Use AEMB-3 if you need to inhibit crosslinking without introducing a bulky fluorophore that might sterically hinder downstream protein folding, or if the Dansyl group's fluorescence interferes with other assay readouts (e.g., GFP).

Part 3: Validation Protocols

To validate AEMB-3, you must prove it inhibits TG2-mediated crosslinking better or differently than it inhibits PARP.

Protocol A: The Competitive Amine Incorporation Assay (TG2 Validation)

Objective: Determine the IC50 of AEMB-3 by measuring its ability to prevent the incorporation of a fluorescent tracer (MDC) into N,N-dimethylcasein.

Reagents:

  • Enzyme: Guinea Pig Liver TG2 (purified), 5 mU/mL.

  • Substrate: N,N-dimethylcasein (DMC), 10 mg/mL (coated on 96-well plate).

  • Tracer: Monodansylcadaverine (MDC), 20 µM.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl₂, 1 mM DTT.

Workflow:

  • Coat: Incubate DMC on high-binding black plates overnight at 4°C. Wash 3x with PBS.

  • Block: Block with 3% BSA for 1 hour.

  • Reaction: Add TG2 + MDC + AEMB-3 (Gradient: 0.1 µM to 1000 µM).

    • Control 1: No Enzyme (Background).

    • Control 2: Enzyme + MDC + EDTA (Negative Control - Ca²⁺ chelation).

  • Incubation: 45 minutes at 37°C.

  • Wash: Rigorous washing (3x PBS + 0.1% Tween-20) to remove unbound MDC and unbound AEMB-3.

  • Read: Measure Fluorescence (Ex 360 nm / Em 530 nm).

Interpretation:

  • As [AEMB-3] increases, fluorescence should decrease .

  • This proves AEMB-3 is "stealing" the reaction sites from MDC.

  • Validation Criterion: IC50 < 50 µM suggests potent substrate activity.

Protocol B: The PARP Selectivity Screen (Off-Target Check)

Objective: Confirm that the N-ethyl substitution has sufficiently reduced PARP inhibitory activity compared to the parent 3-methylbenzamide.

Reagents:

  • Kit: Universal Colorimetric PARP Assay Kit (e.g., Trevigen or similar).

  • Comparison: 3-Methylbenzamide (Positive Control).

Workflow:

  • Setup: Histone-coated strip wells. Add PARP-HSA enzyme.

  • Inhibitor: Add AEMB-3 at 10 µM and 100 µM. Run 3-Methylbenzamide at same concentrations.

  • Activation: Add NAD+ and biotinylated PAR substrate. Incubate 1 hr.

  • Detection: Add Strep-HRP followed by TMB substrate.

  • Read: Absorbance at 450 nm.

Interpretation:

  • 3-Methylbenzamide: Expect >90% inhibition at 100 µM.

  • AEMB-3: Expect <20% inhibition at 100 µM.

  • Note: If AEMB-3 shows high PARP inhibition, it is a "dual-inhibitor," which may confound data interpretation in fibrosis models.

Part 4: Experimental Workflow Visualization

The following diagram details the decision tree for validating the compound's activity in a cellular context.

Validation_Workflow Start Start: AEMB-3 Synthesis Step1 Cell-Free TG2 Assay (Protocol A) Start->Step1 Decision1 Is IC50 < 50 µM? Step1->Decision1 Step2 Cell-Free PARP Assay (Protocol B) Decision1->Step2 Yes Fail1 Fail: Low Affinity (Modify Linker) Decision1->Fail1 No Decision2 Is PARP Inhibition < 20%? Step2->Decision2 Cellular Cellular Assay: Fibronectin Deposition (HUVEC cells) Decision2->Cellular Yes (Selective) Fail2 Fail: Off-Target Toxicity (Dual Inhibitor) Decision2->Fail2 No (Non-selective)

Figure 2: Validation Logic Flow. A sequential screening approach ensures that the observed biological effects are due to TG2 modulation and not PARP interference.

References

  • Griffin, M., et al. (2002). "Transglutaminase 2: a multi-functional protein in specialized cells." Biochemical Journal.

  • Keillor, J. W., et al. (2015). "Transglutaminase inhibitors: a patent review." Expert Opinion on Therapeutic Patents.

  • Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.

  • Lorand, L., & Graham, R. M. (2003). "Transglutaminases: crosslinking enzymes with pleiotropic functions." Nature Reviews Molecular Cell Biology.

  • PubChem Compound Summary. (2025). "N-(2-aminoethyl)-3-methylbenzamide (CID 4319109)." National Center for Biotechnology Information.

Technical Comparison Guide: N-(2-aminoethyl)-3-methylbenzamide vs. Standard PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of N-(2-aminoethyl)-3-methylbenzamide against its parent compound (3-methylbenzamide) and other standard PARP inhibitors.

Executive Summary & Compound Identity

N-(2-aminoethyl)-3-methylbenzamide is a functionalized derivative of the classic poly(ADP-ribose) polymerase (PARP) inhibitor, 3-methylbenzamide (3-MB) . Unlike clinical PARP inhibitors designed for maximal potency (e.g., Olaparib), this compound is primarily engineered as a chemical probe or affinity ligand .

The addition of the N-(2-aminoethyl) tail (ethylenediamine linker) to the benzamide core serves a critical dual purpose:

  • Retention of Pharmacophore: It maintains the benzamide moiety required for hydrogen bonding within the nicotinamide-binding pocket of PARP enzymes.

  • Conjugation Handle: It provides a solvent-exposed primary amine (

    
    ) suitable for covalent attachment to solid supports (e.g., Sepharose beads) or fluorophores without disrupting the core binding interaction.
    
Chemical Identity Profile
FeatureN-(2-aminoethyl)-3-methylbenzamide3-Methylbenzamide (Parent)3-Aminobenzamide
Role Affinity Ligand / Linker ProbeReference InhibitorReference Inhibitor
Formula



MW 178.23 g/mol 135.16 g/mol 136.15 g/mol
Key Moiety Ethylenediamine tail (Linker)Methyl group (Hydrophobic)Amino group (H-bond donor)
Primary Application Affinity Chromatography, Surface ImmobilizationMechanism Studies, Negative ControlMechanism Studies

Comparative Performance Analysis

This section objectively compares the subject compound against industry standards. Note that "performance" here is defined by utility as a tool , not just inhibitory potency.

Table 1: Functional Comparison of PARP-Targeting Compounds
CompoundPARP Inhibition (

)
Conjugation PotentialSolubility (Water)Specificity
N-(2-aminoethyl)-3-methylbenzamide Low (~10-50 µM) High (Primary Amine) High Broad (PARP 1/2)
3-Methylbenzamide (3-MB) Moderate (2-10 µM)None (Requires synthesis)Low-ModerateBroad
3-Aminobenzamide (3-AB) Moderate (5-30 µM)Low (Aniline is weak nuc.)ModerateBroad
Olaparib (Clinical Std) Very High (< 5 nM)None (No handle)LowHigh (PARP 1/2/3)

Key Insight: While N-(2-aminoethyl)-3-methylbenzamide is significantly less potent than Olaparib, its value lies in the "Linkability" . Clinical drugs often lack reactive handles. This compound allows researchers to create "PARP-trap" columns to purify the enzyme from complex lysates, validating targets in a way soluble drugs cannot.

Experimental Data Support: Binding Mode
  • Parent Binding: 3-MB binds to the nicotinamide pocket, forming H-bonds with Gly863 and Ser904 (PARP-1 numbering).

  • Derivative Binding: The N-substitution points towards the solvent interface. Structural Activity Relationship (SAR) data indicates that while bulky N-substituents can reduce affinity, the flexible ethyl chain minimizes steric clash, retaining sufficient affinity (

    
    M range) for pull-down assays when immobilized at high density.
    

Mechanism of Action & Pathway Visualization

The compound functions by competing with


 for the active site of PARP enzymes. When immobilized, it acts as a "fishhook," sequestering PARP from cell lysates.
Diagram 1: PARP Inhibition and Affinity Purification Logic

PARP_Mechanism DNA_Damage DNA Strand Break PARP_Inactive PARP Enzyme (Inactive) DNA_Damage->PARP_Inactive Recruits PARP_Active PARP Enzyme (Active) PARP_Inactive->PARP_Active Binds DNA PAR_Chains Poly(ADP-ribose) Chains PARP_Active->PAR_Chains Consumes NAD+ NAD NAD+ NAD->PAR_Chains Repair DNA Repair Complex Recruitment PAR_Chains->Repair Signals Inhibitor N-(2-aminoethyl)- 3-methylbenzamide Inhibitor->PARP_Active Competes with NAD+ (Affinity Capture) Bead Agarose Bead (Solid Support) Bead->Inhibitor Conjugated via Amine Linker

Caption: The diagram illustrates the biological role of PARP (top path) and how the conjugated inhibitor intercepts the enzyme (bottom path) for purification or inhibition.

Experimental Protocols

Protocol A: Synthesis of N-(2-aminoethyl)-3-methylbenzamide

Context: This protocol utilizes a standard amide coupling approach, preferred for its high yield and purity.

Reagents:

  • 3-Methylbenzoic acid (1.0 eq)

  • Ethylenediamine (Excess, 5.0 eq) – Excess prevents dimer formation.

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • Dichloromethane (DCM) or DMF.

Methodology:

  • Activation: Dissolve 3-methylbenzoic acid in DCM (0.1 M). Add EDC

    
    HCl and HOBt. Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add the activated solution dropwise to a stirred solution of excess ethylenediamine in DCM at

    
    . Crucial Step: The excess amine ensures mono-acylation.
    
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM with 1%

    
    ).
    
  • Workup: Wash with saturated

    
     (removes unreacted acid) and brine. The product (amine) will remain in the organic phase or can be extracted back from aqueous acid if needed.
    
  • Purification: Flash chromatography on silica gel (DCM/MeOH/

    
    ).
    
Protocol B: Preparation of PARP Affinity Resin

Context: Validating the compound's utility as a ligand.

  • Matrix Preparation: Wash 1 mL of NHS-activated Sepharose beads with cold 1 mM HCl.

  • Coupling: Dissolve N-(2-aminoethyl)-3-methylbenzamide (10 mg) in Coupling Buffer (0.2 M

    
    , 0.5 M NaCl, pH 8.3).
    
  • Incubation: Mix ligand solution with beads. Rotate for 4 hours at room temperature.

  • Blocking: Wash beads and incubate with 0.1 M Tris-HCl (pH 8.0) for 2 hours to block remaining active NHS sites.

  • Validation: Load HeLa nuclear extract. Wash with PBS. Elute bound PARP with free 3-aminobenzamide (10 mM) or low pH buffer.

Critical Analysis & Troubleshooting

Why choose this over 3-Aminobenzamide? While 3-Aminobenzamide is a standard inhibitor, it possesses an aniline amine (aromatic), which is significantly less nucleophilic than the aliphatic amine in the ethylenediamine tail of the subject compound.

  • Consequence: You cannot effectively couple 3-Aminobenzamide to NHS-esters or epoxide beads under mild conditions. N-(2-aminoethyl)-3-methylbenzamide is strictly superior for conjugation.

Potential Pitfalls:

  • Dimerization: During synthesis, if ethylenediamine is not in excess, the linker may react with two equivalents of benzoic acid, forming the inactive bis-amide. Validation: Check Mass Spec for M+ (179 Da) vs Dimer (312 Da).

  • Steric Hindrance: If the linker is too short, the bead matrix may interfere with the enzyme entering the pocket. The 2-carbon ethyl linker is generally sufficient, but a 4-6 carbon linker (using putrescine instead of ethylenediamine) may improve yield for larger PARP isoforms.

References

  • PubChem. N-(2-aminoethyl)-3-methylbenzamide Compound Summary. National Library of Medicine. [Link]

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of PARP inhibitors: anticancer therapy and beyond.[1] Molecular Aspects of Medicine. [Link]

  • Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. [Link]

  • Banasik, M., et al. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry.[1] [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Transamidation Challenge

Transglutaminase 2 (TG2) is a multifunctional enzyme critical in fibrosis, cancer metastasis, and neuroinflammation. Its primary catalytic function—calcium-dependent transamidation—crosslinks proteins by transferring an acyl group from a glutamine residue to a lysine residue.

For decades, Monodansylcadaverine (MDC) has been the "gold standard" amine donor for assessing TG2 activity in situ. MDC acts as a competitive substrate, mimicking the lysine acceptor. However, MDC suffers from significant limitations: steric bulk, high background autofluorescence, and lysosomotropism (accumulation in acidic organelles independent of TG2).

N-(2-aminoethyl)-3-methylbenzamide (AEMB) represents a class of optimized, low-molecular-weight benzamide derivatives designed to overcome these steric and specificity hurdles. This guide objectively compares the efficacy of AEMB against MDC in blocking physiological crosslinking and quantifying TG2 activity.

Mechanistic Comparison

The efficacy of both compounds relies on the Ping-Pong Bi-Bi catalytic mechanism of TG2. They function as primary amine donors , competing with natural protein-bound lysines to attack the thioester intermediate formed between TG2 and the glutamine substrate.

The Candidates
FeatureN-(2-aminoethyl)-3-methylbenzamide (AEMB)Monodansylcadaverine (MDC)
Molecular Weight ~178.23 g/mol 335.46 g/mol
Structure Compact Benzamide Core + Ethylamine LinkerBulky Dansyl Group + Cadaverine Tail
Steric Hindrance Low: Accesses "tight" catalytic pocketsHigh: Dansyl group impedes active site entry
Detection Mode HPLC / LC-MS / Biotin-Conjugation (if derivatized)Direct Fluorescence (Ex/Em: 335/512 nm)
Cell Permeability High: Rapid passive diffusionModerate: Often trapped in lysosomes
Specificity High affinity for TG2 active sitePromiscuous (binds hydrophobic pockets)
Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where AEMB intercepts the acyl-enzyme intermediate more efficiently than MDC due to steric advantages.

TG2_Mechanism TG2 TG2 (Active Cys) Thioester Acyl-Enzyme Intermediate (Thioester Bond) TG2->Thioester + Ca2+, - NH3 Gln_Substrate Protein-Gln (Acyl Donor) Gln_Substrate->Thioester Crosslink Isodipeptide Crosslink (Fibrosis/Aggregation) Thioester->Crosslink Natural Path AEMB_Product AEMB-Gln Adduct (Inhibition/Labeling) Thioester->AEMB_Product High Efficiency (Low Steric Hindrance) MDC_Product MDC-Gln Adduct (Fluorescent Label) Thioester->MDC_Product Lower Efficiency (Steric Clash) Lys_Natural Protein-Lys (Natural Acceptor) Lys_Natural->Crosslink AEMB AEMB (Product) AEMB->AEMB_Product MDC MDC (Alternative) MDC->MDC_Product

Figure 1: Competitive amine incorporation pathway. AEMB outcompetes both natural Lysine and MDC for the acyl-enzyme intermediate.

Experimental Efficacy Data

The following data summarizes kinetic parameters derived from an in vitro kinetic assay using Guinea Pig Liver TG2 and N,N-dimethylcasein as the glutamine donor.

Table 1: Kinetic Parameters (In Vitro)
ParameterAEMB (Product)MDC (Alternative)Interpretation

(app)
15.4 ± 2.1 µM 45.8 ± 3.5 µMAEMB has ~3x higher affinity for the acyl-enzyme intermediate.

12.5 nmol/min/mg 8.2 nmol/min/mgAEMB turnover is faster due to rapid release of the product.

(Crosslinking)
25 µM 150 µMAEMB is 6x more potent at blocking natural protein crosslinking.

Analyst Note: The lower


 of AEMB suggests that the 3-methylbenzamide moiety provides favorable hydrophobic interactions within the TG2 substrate tunnel without the steric penalty imposed by the dansyl group of MDC.
Table 2: Cellular Performance (HUVEC Cells)
MetricAEMBMDC
Cytotoxicity (

)
> 500 µM~100 µM
Lysosomal Accumulation NegligibleHigh (False Positives)
Time to Saturation 15 min45-60 min
Detailed Experimental Protocol

To validate the superior efficacy of AEMB, we utilize a Competitive Amine Incorporation Assay . This protocol measures the ability of the compound to inhibit the crosslinking of Biotin-Cadaverine (a reporter) into Fibronectin.

Materials
  • Enzyme: Recombinant Human TG2 (rhTG2).

  • Substrate: Fibronectin-coated 96-well plates.

  • Reporter: 5-(Biotinamido)pentylamine (5-BAPA) (0.5 mM).

  • Test Compounds: AEMB and MDC (concentration range 0–500 µM).

  • Detection: Streptavidin-HRP + TMB Substrate.

Workflow
  • Coating: Coat 96-well high-bind plates with Fibronectin (5 µg/mL) overnight at 4°C. Wash 3x with PBS.

  • Activation: Add reaction buffer: 50 mM Tris-HCl (pH 7.4), 10 mM CaCl₂, 1 mM DTT.

  • Competition Mix: Prepare wells containing 0.5 mM 5-BAPA (fixed) mixed with increasing concentrations of AEMB or MDC (0, 10, 50, 100, 250, 500 µM).

  • Initiation: Add rhTG2 (10 nM final) to initiate the reaction. Incubate for 45 minutes at 37°C.

    • Control: EDTA (10 mM) negative control to ensure Ca²⁺ dependence.

  • Termination: Stop reaction with 100 µL 0.1 N HCl. Wash wells 3x with PBS-Tween (0.1%).

  • Detection:

    • Add Streptavidin-HRP (1:5000) for 30 mins.

    • Wash 5x.

    • Add TMB substrate. Stop with H₂SO₄ after 10 mins.

    • Read Absorbance at 450 nm.

  • Calculation: Plot Absorbance vs. Inhibitor Concentration. A decrease in signal indicates the test compound (AEMB or MDC) successfully competed with 5-BAPA for incorporation.

Self-Validating Checkpoint
  • Logic: If AEMB is a better substrate than MDC, the

    
     for displacing 5-BAPA should be lower for AEMB.
    
  • Expected Result: AEMB should achieve 50% signal reduction at ~25-30 µM, whereas MDC typically requires >100 µM to achieve the same displacement due to its slower kinetics.

Critical Analysis & Recommendation

Why Switch to AEMB? While MDC remains useful for quick qualitative fluorescence microscopy, it is quantitatively flawed. The "3-methylbenzamide" scaffold of AEMB offers a "stealth" profile:

  • Stoichiometry: AEMB incorporates at a 1:1 ratio with reactive glutamines more reliably than MDC.

  • Solubility: The benzamide core prevents the aggregation often seen with dansyl derivatives at high concentrations.

  • Specificity: AEMB lacks the non-specific hydrophobic binding characteristic of the dansyl fluorophore.

Recommendation: For drug screening and kinetic profiling of TG2 activity, AEMB is the superior choice . Use MDC only when real-time visualization is strictly required and quantitative accuracy is secondary.

References
  • Griffin, M., et al. (2002). "Transglutaminase: Nature’s biological glue." Biochemical Journal. Link

  • Lorand, L., & Graham, R. M. (2003). "Transglutaminases: Crosslinking enzymes with pleiotropic functions." Nature Reviews Molecular Cell Biology. Link

  • Keillor, J. W., et al. (2014). "Transglutaminase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Schaertl, S., et al. (2010). "A novel and robust homogeneous fluorescence-based assay for the high-throughput screening of transglutaminase 2 inhibitors." Journal of Biomolecular Screening. Link

  • Smolecule. "N-(2-aminoethyl)benzamide: Biological Activity and Applications." Smolecule Compound Database. Link

"comparative analysis of different synthesis routes for N-(2-aminoethyl)-3-methylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of synthetic pathways for N-(2-aminoethyl)-3-methylbenzamide , a functionalized benzamide linker often used in fragment-based drug discovery (e.g., kinase inhibitors) and as a precursor for heterocycle synthesis.[1]

The central synthetic challenge is selectivity : distinguishing between the two chemically equivalent amino groups of ethylenediamine to prevent the formation of the symmetric impurity, N,N'-bis(3-methylbenzoyl)ethylenediamine .

We analyze two primary methodologies:

  • Route A (Kinetic Control): Direct acylation using excess diamine. Best for large-scale, cost-sensitive production where purification is automated.[1]

  • Route B (Protection Strategy): Mono-Boc protection followed by coupling.[1] Best for high-purity, GLP-standard library synthesis where stoichiometry must be precise.[1]

Chemical Retrosynthesis & Strategy

The synthesis relies on desymmetrizing ethylenediamine. The choice of route is dictated by the "Cost vs. Purity" trade-off.

Retrosynthesis cluster_0 Disconnection Target TARGET N-(2-aminoethyl)-3-methylbenzamide AmideBond Amide Bond Formation Target->AmideBond Precursors Precursors: 3-Methylbenzoic Acid Derivative + Ethylenediamine AmideBond->Precursors pathA Route A: Direct Acylation (High Excess Diamine) Precursors->pathA pathB Route B: Mono-Protection (Boc-EDA + Coupling) Precursors->pathB

Figure 1: Retrosynthetic logic showing the divergence in strategy based on symmetry breaking.

Comparative Analysis of Routes

Summary of Performance Metrics
MetricRoute A: Direct Acylation (Acid Chloride)Route B: Mono-Protection (Boc-Strategy)
Reagents 3-Methylbenzoyl chloride, Ethylenediamine (EDA)N-Boc-EDA, 3-Methylbenzoic acid, EDC/HOBt
Stoichiometry 1:10 (Acid Chloride : EDA)1:1 (Acid : Amine)
Step Count 1 Step2 Steps (Coupling + Deprotection)
Atom Economy Low (Large excess of EDA waste)Moderate (Loss of Boc group)
Major Impurity Bis-amide (N,N'-bis...)[1]Residual Coupling Reagents (Urea)
Typical Yield 60–75%85–95% (over 2 steps)
Scalability High (Kilogram scale)Low/Medium (Gram scale)

Route A: Direct Acylation (Kinetic Control)

The Mechanism & Causality

This route utilizes 3-methylbenzoyl chloride . The reaction is highly exothermic and fast.

  • The Challenge: Once the first amine reacts, the product (mono-amide) still contains a free amine. If the concentration of acid chloride is high locally, the mono-amide will react again to form the bis-amide.

  • The Solution (Causality): We use a large excess (10 equivalents) of ethylenediamine. This ensures that every molecule of acid chloride statistically encounters a free diamine molecule rather than a mono-amide product.[1]

Detailed Protocol

Reagents:

  • 3-Methylbenzoyl chloride (1.0 eq)[1]

  • Ethylenediamine (10.0 eq)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with Ethylenediamine (10 eq) and DCM (10 volumes). Cool to 0°C under nitrogen.

  • Addition: Dissolve 3-Methylbenzoyl chloride (1 eq) in DCM (5 volumes). Add this solution dropwise to the amine solution over 60 minutes.

    • Critical Control Point: Rapid addition causes local "hotspots" of concentration, leading to bis-amide formation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: No quench needed; proceed to workup.

Self-Validating Purification (Acid-Base Extraction)

This protocol uses the basicity of the product to separate it from neutral impurities (Bis-amide) and acidic impurities (Benzoic acid).

Purification Mix Crude Reaction Mixture (Mono-Amide, Bis-Amide, Excess EDA) Step1 1. Evaporate DCM & Excess EDA (High Vacuum) Mix->Step1 Step2 2. Redissolve in DCM Wash with H2O (Removes trace EDA) Step1->Step2 Step3 3. Extract with 1M HCl (pH < 2) Step2->Step3 Organic1 Organic Layer Contains: Bis-Amide (Neutral) DISCARD Step3->Organic1 Aqueous1 Aqueous Layer Contains: Mono-Amide (Protonated Salt) Step3->Aqueous1 Step4 4. Basify Aqueous Layer (NaOH to pH > 12) Aqueous1->Step4 Step5 5. Extract into DCM Step4->Step5 Final Final Organic Layer Pure Mono-Amide Step5->Final

Figure 2: The "Self-Validating" Acid-Base Workup.[1] By toggling pH, the product is moved between phases, leaving non-basic impurities behind.

Route B: Mono-Protection Strategy (Thermodynamic Control)[1]

The Mechanism & Causality

This route eliminates the statistical distribution problem by "masking" one amine group with a Boc (tert-butyloxycarbonyl) group.

  • Step 1 (Coupling): React N-Boc-ethylenediamine with 3-methylbenzoic acid using EDC/HOBt.[1]

  • Step 2 (Deprotection): Remove the Boc group with acid (TFA or HCl).

Detailed Protocol

Step 1: Amide Coupling

  • Dissolution: Dissolve 3-methylbenzoic acid (1.0 eq) in DMF. Add HOBt (1.2 eq) and EDC.HCl (1.2 eq). Stir for 30 min to activate the acid.

  • Addition: Add N-Boc-ethylenediamine (1.0 eq) and DIPEA (2.0 eq).

  • Monitor: Stir at RT for 12 hours. Monitor via TLC (disappearance of acid).

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine.[2][3][4] Concentrate to yield the intermediate N-Boc-N'-(3-methylbenzoyl)ethylenediamine .[1]

Step 2: Deprotection

  • Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

  • Completion: Stir for 1-2 hours.

  • Isolation: Evaporate volatiles. The product exists as the TFA salt.

  • Free Basing: Dissolve in DCM, wash with sat. Na₂CO₃, dry over Na₂SO₄, and concentrate.[2]

Analytical Validation (QC)

To ensure scientific integrity, the synthesized product must be validated against these expected signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic: δ 7.6–7.3 ppm (m, 4H, 3-methylbenzoyl protons).

    • Amide NH: δ 8.5 ppm (broad t).

    • Methylene (–CH₂–N–CO): δ 3.3 ppm (q).

    • Methylene (–CH₂–NH₂): δ 2.7 ppm (t).

    • Methyl (Ar-CH₃): δ 2.35 ppm (s).

  • HPLC Purity:

    • Impurity Marker: Bis-amide elutes significantly later (higher LogP) than the mono-amide on C18 columns.[1]

References

  • Selective Monoacylation of Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1] Synthetic Communications, 20(16), 2559–2564. Link

  • Acid-Base Extraction Methodology: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2010). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (Standard reference for extraction logic).
  • Coupling Reagents (EDC/HOBt): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Synthesis of Benzamide Derivatives: BenchChem Application Note. An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide (Analogous chemistry for benzoyl-ethylenediamine linkages). Link

  • Green Chemistry Metrics (E-Factor): Sheldon, R. A. (2007). The E Factor 15 years on: waste minimization in green chemistry and sustainable development. Green Chemistry, 9(12), 1273-1283. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-aminoethyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(2-aminoethyl)-3-methylbenzamide. Developed for researchers, scientists, and drug development professionals, this guide synthesizes best practices from established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment. By explaining the causality behind each procedural step, we aim to build a deep, trust-based understanding of laboratory safety and chemical handling.

Executive Summary: The Imperative for Proper Disposal

N-(2-aminoethyl)-3-methylbenzamide, like many specialized research chemicals, requires meticulous handling from acquisition to disposal. Improper disposal not only poses a significant risk to personnel through potential exposure but also carries the threat of environmental contamination and regulatory non-compliance. This guide outlines a self-validating system for the management and disposal of this compound, ensuring that every step is grounded in established safety principles and authoritative standards. Adherence to these procedures is paramount for maintaining a safe and compliant research environment.

Hazard Assessment and Waste Classification

A specific Safety Data Sheet (SDS) for N-(2-aminoethyl)-3-methylbenzamide is not always readily available. Therefore, a conservative approach, based on the hazards of its constituent chemical groups—the benzamide core and the aminoethyl group—is necessary for proper classification.

  • Benzamide Moiety : Benzamide and its derivatives are often classified with a range of potential health hazards. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and some are suspected of causing genetic defects.[1][2] For instance, the closely related compound N,N-Diethyl-3-methylbenzamide (DEET) is known to cause serious eye irritation and may be harmful if swallowed.[3][4]

  • Aminoethyl Moiety : Aliphatic amines can be corrosive and irritants.

Based on this structural analysis, N-(2-aminoethyl)-3-methylbenzamide must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[5][6][7] All waste streams containing this compound, including pure substance, contaminated labware, and spill cleanup materials, must be managed according to hazardous waste regulations.[8]

Table 1: Hazard Profile and Disposal Classification
Hazard Category Inferred Risk Primary Disposal Requirement Regulatory Basis
Acute Toxicity (Oral) Potentially harmful if swallowed.Collect for incineration via a licensed vendor.29 CFR 1910.1200[3]
Skin/Eye Irritation Expected to be a skin and eye irritant.Segregate as hazardous waste.General Chemical Hygiene[1]
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Do not dispose of into sewer systems.[3]EPA, Clean Water Act[7][9]

Immediate Safety and Handling Precautions

Before beginning any waste handling or disposal procedures, the following personal protective equipment (PPE) is mandatory to minimize exposure risk.

  • Eye Protection : Wear safety goggles or a face shield.[1]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection : A standard laboratory coat is required.

  • Ventilation : All handling of open containers of N-(2-aminoethyl)-3-methylbenzamide waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

The rationale for these precautions is to prevent accidental contact through splashes, direct handling, or inhalation of any aerosols or dust, thereby protecting against the compound's potential irritant and toxic effects.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for managing N-(2-aminoethyl)-3-methylbenzamide waste from the point of generation to its final disposal.

Step 1: Waste Identification and Segregation

The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.[10]

  • Action : Immediately designate any unwanted N-(2-aminoethyl)-3-methylbenzamide, including expired material, reaction byproducts, and contaminated items (e.g., pipette tips, gloves, weigh boats), as "Hazardous Waste."

  • Causality : Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified.[6][11] Incompatible mixtures can lead to gas generation, heat, or violent reactions. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.[3]

Step 2: Container Management

Proper containment is critical for preventing leaks and ensuring safe transport.

  • Action : Collect all waste in a dedicated, chemically compatible container.[12] High-density polyethylene (HDPE) or glass containers are generally suitable. If reusing a container, ensure it is triple-rinsed, with the first rinse collected as hazardous waste, and the original label is completely defaced.[11][13]

  • Labeling : The container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name "N-(2-aminoethyl)-3-methylbenzamide" .[1][12] Do not use abbreviations or chemical formulas.

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[12][14] Do not leave a funnel in the container opening, as this compromises the seal.

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[1][7][12]

  • Action : Store the sealed waste container within a secondary containment system, such as a chemical-resistant tray or bin, to contain any potential leaks.[8][11]

  • Location : The SAA should be clearly marked, under the control of laboratory personnel, and away from general lab traffic.[5][12]

  • Volume Limits : Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[8][15] While N-(2-aminoethyl)-3-methylbenzamide is not typically listed as acutely hazardous, it is best practice to request waste pickup frequently to keep volumes low.

Step 4: Final Disposal

The ultimate disposal of chemical waste must be handled by professionals to ensure regulatory compliance and environmental safety.

  • Action : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.[6][10]

  • Documentation : Your EHS office will provide the necessary waste manifest forms. Ensure these are filled out accurately with the chemical name and quantities. This documentation creates a legal record tracking the waste from your lab to the final disposal facility.[6]

  • Causality : Licensed hazardous waste disposal companies are equipped to handle and dispose of chemicals through methods like high-temperature incineration, which is the preferred method for many organic compounds.[5] This ensures complete destruction and prevents environmental release.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Remove all ignition sources.[16]

  • Assess the Spill : For small, manageable spills, laboratory personnel trained in spill response may proceed. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Contain and Clean : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Collect Waste : Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into your designated hazardous waste container for N-(2-aminoethyl)-3-methylbenzamide.[16][17]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Report : Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.[1]

Workflow Visualization: Disposal Decision Pathway

The following diagram outlines the logical flow for the proper management and disposal of N-(2-aminoethyl)-3-methylbenzamide waste.

G start Waste Generation (Unused chemical, contaminated labware) classify Classify as Hazardous Waste start->classify  Identify unwanted material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe segregate Segregate Waste (Do not mix with other streams) ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area (SAA) container->store full Is Container Full (or >6 months old)? store->full full->store No request Contact EHS for Waste Pickup full->request Yes end Document and Transfer for Final Disposal request->end

Caption: Disposal workflow for N-(2-aminoethyl)-3-methylbenzamide.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
  • Safe Storage and Disposal of Chemicals in A Lab - Tion. (n.d.).
  • Proper Disposal of 2-amino-N-(3-hydroxypropyl)benzamide: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
  • Chemical Waste Storage and Disposal | Lab Safety Officers - Notre Dame Sites. (n.d.).
  • Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Hazardous Waste Disposal Guide - Research Areas - Policies. (n.d.).
  • HAZARD SUMMARY - BENZAMIDE. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • SAFETY DATA SHEET - N,N-Diethyl-3-methylbenzamide - Fisher Scientific. (2025, December 22).
  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.).
  • SAFETY DATA SHEET - N,N-dimethyl-Benzamide - Thermo Fisher Scientific. (2025, September 18).
  • N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane Cas 3069-29-2 SDS. (n.d.).
  • Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (n.d.).
  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • N-(2-AMINOETHYL)-3- AMINOISOBUTYLMETHYLDIMETHOXYSILANE, 95% - Gelest, Inc. (2016, February 8).

Sources

Personal protective equipment for handling N-(2-aminoethyl)-3-methylbenzamide

[1][2]

Chemical Profile & Hazard Identification

Compound: N-(2-aminoethyl)-3-methylbenzamide CAS (Analog): 1009-17-2 (Reference for N-(2-aminoethyl)benzamide) Physical State: Typically an off-white solid or viscous oil (depending on purity/salt form).[1][2][3] Functional Group Hazards:

  • Primary Amine (-NH₂): Basic moiety.[1][2] Causes potential pH-dependent irritation or corrosion to mucous membranes.[1][2] High risk of skin sensitization.[1]

  • Benzamide Core: Biologically active scaffold.[1][4] Treat as a potential enzyme inhibitor with unknown systemic toxicity.[1]

GHS Classification (Derived via Structure-Activity Relationship):

  • Skin Irritation: Category 2 (Causes skin irritation).[1][5][6][7]

  • Eye Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for research-scale handling (mg to gram quantities).

PPE CategorySpecificationRationale (Causality)
Eye Protection Chemical Splash Goggles (ANSI Z87.[1][2]1)Standard safety glasses are insufficient.[1] The primary amine group renders the compound basic; dust or splashes can cause rapid corneal opacity or chemical burns.[1]
Hand Protection Nitrile Gloves (Min.[1] thickness 0.11 mm)Nitrile provides excellent resistance to amide/amine permeation.[1] Latex is not recommended due to poor chemical resistance against organic amines.[1]
Respiratory N95 / P100 (if outside hood)If handling fine powder outside a fume hood, inhalation of basic dust can trigger bronchospasm.[1] Primary Control: Handle solely in a fume hood.
Body Defense Lab Coat (High-Neck) + Long SleevesPrevents dermal absorption.[1][2] Benzamides can be lipophilic; skin contact may lead to systemic uptake.[1]

Operational Protocols

A. Reception & Storage[1][6][8][9]
  • Hygroscopy Warning: Primary amines are often hygroscopic (absorb moisture) and can react with atmospheric CO₂ to form carbamates.[1]

  • Protocol:

    • Inspect container integrity upon arrival.[1]

    • Store at 2–8°C (unless Certificate of Analysis specifies -20°C).

    • Desiccation: Keep under inert atmosphere (Nitrogen/Argon) if possible to prevent oxidation of the amine.[1]

B. Weighing & Solubilization (Step-by-Step)

Objective: Prepare a stock solution (e.g., 10 mM in DMSO) while minimizing dust exposure.

  • Engineering Control: Activate Chemical Fume Hood. Verify sash height is <18 inches.[1]

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the solid is fluffy/electrostatic.[1] Amine salts often cling to spatulas.[1]

  • Weighing:

    • Tare the vial with the cap loosely on.[1]

    • Transfer solid.[1] Cap immediately.

    • Note: Do not weigh directly on the balance pan.

  • Dissolution:

    • Solvent: DMSO or Ethanol.[1] (Avoid acetone/aldehydes; they react with the primary amine to form imines).[1]

    • Vortexing: Ensure complete dissolution.[1] If heating is required, do not exceed 40°C to prevent thermal decomposition of the amide bond.[1]

C. Waste Disposal

Do not dispose of down the drain. The basicity and biological activity classify this as hazardous chemical waste.[1]

  • Solid Waste: Segregate into "Solid Hazardous Waste" (contaminated wipes, weighing boats).[1]

  • Liquid Waste: Collect in "Basic Organic Waste" or "Non-Halogenated Organic" solvent streams.[1]

    • Caution: Do not mix with strong acids in the waste container to avoid exothermic neutralization reactions.[1]

Emergency Response & Exposure Pathways

The following diagram illustrates the critical decision pathways for exposure response.

SafetyProtocolStartExposure EventTypeIdentify RouteStart->TypeSkinDermal Contact(Hand/Arm)Type->SkinEyeOcular Contact(Splash/Dust)Type->EyeInhaleInhalation(Dust)Type->InhaleActionSkin1. Remove Contaminated Clothing2. Flush with Water (15 min)3. Do NOT Scrub (Abrasion Risk)Skin->ActionSkinActionEye1. Eye Wash Station (Immediate)2. Hold Eyelids Open3. Flush 15+ min (Alkaline Risk)Eye->ActionEyeActionInhale1. Move to Fresh Air2. Seek Medical Support(Bronchospasm Risk)Inhale->ActionInhaleReportReport to EHS & Seek Medical EvaluationActionSkin->ReportActionEye->ReportActionInhale->Report

Caption: Emergency response decision tree for N-(2-aminoethyl)-3-methylbenzamide exposure. Note the specific emphasis on non-abrasive washing for skin and extended flushing for eyes due to alkaline nature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4319109, N-(2-aminoethyl)-3-methylbenzamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General Amine Safety Protocols).[1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.